Amphotericin B (trihydrate)
Description
Overview of Amphotericin B (trihydrate) as a Research Compound
Amphotericin B (trihydrate) is a polyene macrolide antibiotic that holds a significant position in scientific research. medchemexpress.com First isolated in 1955 from the filamentous bacterium Streptomyces nodosus, it is a subject of extensive investigation due to its potent antifungal and antiprotozoal activities. medchemexpress.comwikipedia.org In the research setting, Amphotericin B is utilized as a tool to understand membrane biology, particularly the role of sterols in membrane integrity. medchemexpress.com Its mechanism of action, which involves binding to ergosterol (B1671047) in fungal cell membranes and forming pores, provides a model for studying membrane disruption and ion channel formation. wikipedia.orgacs.org
The compound's distinct chemical structure, characterized by a large macrolide ring with a hydrophilic polyol chain and a hydrophobic polyene region, makes it a subject of interest in medicinal chemistry and drug delivery research. mdpi.com Scientists are actively exploring the synthesis of new derivatives and the development of novel formulations to improve its properties. mdpi.comnih.gov
Table 1: Chemical and Physical Properties of Amphotericin B (trihydrate)
| Property | Value |
|---|---|
| Molecular Formula | C47H73NO17 |
| Molecular Weight | 924.1 g/mol |
| IUPAC Name | (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
| CAS Number | 1397-89-3 |
| Appearance | Bright yellow powder |
| Solubility | Poorly water soluble |
This table is populated with data from PubChem. nih.govnih.gov
Historical Context of Amphotericin B Discovery and its Research Significance
The discovery of Amphotericin B in the mid-1950s from a soil sample collected in the Orinoco River region of Venezuela was a pivotal moment in the history of antimicrobial research. wikipedia.org At the Squibb Institute for Medical Research, two compounds, Amphotericin A and Amphotericin B, were isolated, with the latter demonstrating superior antifungal activity. wikipedia.org For many years, it was one of the few effective agents against systemic fungal infections, establishing its importance in medical science. wikipedia.orgnih.gov
The research significance of Amphotericin B extends beyond its immediate application. Its discovery spurred further investigation into natural products as a source of novel therapeutic agents. The elucidation of its complex chemical structure, which took over a decade, presented a significant challenge and a triumph for organic chemists. mdpi.com Furthermore, its unique mode of action, targeting a specific component of the fungal cell membrane, ergosterol, provided a new paradigm for antifungal drug development and has been a cornerstone for research into fungal pathogenesis and cell membrane biology. wikipedia.orgmedchemexpress.com
Current Research Landscape and Challenges in Amphotericin B Studies
The current research landscape for Amphotericin B is dynamic and multifaceted, focusing on overcoming its inherent limitations and exploring new applications. mdpi.comnih.gov A major area of investigation is the development of novel delivery systems to address its poor solubility and improve its therapeutic index. nih.govacademicjournals.org Researchers are exploring various strategies, including the formulation of lipid-based carriers, polymeric micelles, and covalent conjugates. nih.govmdpi.com These approaches aim to enhance its bioavailability and reduce its interaction with mammalian cell membranes, which contain cholesterol. nih.gov
Despite decades of research, challenges remain. The precise molecular mechanism of how Amphotericin B forms pores in the fungal membrane is still a subject of debate and active investigation. acs.org The development of resistance, although rarer than with other antifungal classes, is an emerging concern, particularly with certain fungal species like Candida auris. mdpi.com Furthermore, the inherent instability of the molecule in acidic environments and its poor intestinal permeability present ongoing hurdles for the development of an oral formulation. nih.govmdpi.com Current research endeavors are focused on creating second-generation polyenes with improved properties and a better understanding of the structure-activity relationship to guide the design of new, more effective antifungal agents. mdpi.com
Structure
2D Structure
Properties
Molecular Formula |
C47H79NO20 |
|---|---|
Molecular Weight |
978.1 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;trihydrate |
InChI |
InChI=1S/C47H73NO17.3H2O/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;;;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;;;/m0.../s1 |
InChI Key |
QEWGLCMWTBNETQ-KCPNHEJKSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Amphotericin B Trihydrate
Fundamental Interactions with Fungal Membranes
The primary and most well-understood mechanism of Amphotericin B's action involves its direct interaction with the fungal cell membrane, a process governed by the presence of specific sterols. This interaction leads to a cascade of events that compromise membrane integrity and cellular function.
Ergosterol (B1671047) Binding and Sequestration
The selective action of Amphotericin B against fungal cells is largely attributed to its high affinity for ergosterol, the predominant sterol in fungal cell membranes, in contrast to its lower affinity for cholesterol, the primary sterol in mammalian cell membranes. nih.govphysiology.orgnih.gov This preferential binding is a cornerstone of its therapeutic utility.
Recent research has illuminated a model wherein Amphotericin B aggregates act as a "sterol sponge," effectively extracting ergosterol from the lipid bilayer. wisc.edu This sequestration of ergosterol disrupts the local membrane structure and vital cellular processes that are dependent on this sterol. The interaction is not a simple one-to-one binding but rather a collective action of many Amphotericin B molecules that work in concert to absorb ergosterol. wisc.edu This physical removal of ergosterol from the membrane is a critical component of Amphotericin B's fungicidal activity.
The binding process itself is complex, with molecular dynamics simulations suggesting that Amphotericin B interacts with ergosterol more strongly within the membrane environment than in solution. This enhanced interaction within the lipid bilayer is thought to facilitate the assembly of Amphotericin B molecules into functional transmembrane structures.
Table 1: Comparative Affinity of Amphotericin B for Fungal and Mammalian Sterols
| Sterol | Role in Cell Membrane | Relative Affinity for Amphotericin B |
|---|---|---|
| Ergosterol | Primary sterol in fungal membranes, regulating fluidity and protein function. | High |
| Cholesterol | Primary sterol in mammalian membranes, crucial for structure and signaling. | Low |
Transmembrane Pore Formation and Ion Channel Activity
A hallmark of Amphotericin B's mechanism of action is its ability to form transmembrane pores or ion channels within the fungal membrane. researchgate.netnih.govresearchgate.net This pore formation is a direct consequence of the interaction between Amphotericin B and ergosterol.
Once formed, these aqueous pores create a pathway for the leakage of essential intracellular ions, primarily monovalent cations such as potassium (K+), sodium (Na+), and protons (H+), as well as chloride (Cl-) anions, down their electrochemical gradients. frontiersin.org The efflux of potassium ions is particularly significant and leads to the depolarization of the fungal cell membrane. This disruption of the membrane potential interferes with numerous cellular processes, including nutrient transport and the maintenance of intracellular pH, ultimately contributing to cell death. Studies have shown that the Na+ conductance opened by Amphotericin B in some biological membranes is greater than the K+ conductance. researchgate.net
Table 2: Ions Leaked Through Amphotericin B-Induced Pores
| Ion | Charge | Consequence of Leakage |
|---|---|---|
| Potassium (K+) | Positive | Depolarization of the cell membrane, disruption of electrochemical gradients. |
| Sodium (Na+) | Positive | Influx contributes to depolarization and osmotic instability. |
| Hydrogen (H+) | Positive | Disruption of intracellular pH homeostasis. |
| Chloride (Cl-) | Negative | Contributes to the overall ionic imbalance. |
The formation of functional ion channels is not the result of a single Amphotericin B molecule but rather the self-assembly of several molecules into an oligomeric structure. nih.gov Experimental evidence from solid-state nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations has revealed that a stable assembly consisting of seven Amphotericin B molecules can form an ion-conductive channel. nih.govresearchgate.net Other studies suggest that assemblies of six to eight molecules may also coexist within the membrane. researchgate.net These oligomers arrange themselves in a barrel-stave-like fashion, with the hydrophobic polyene chains of the Amphotericin B molecules oriented towards the lipid acyl chains of the membrane and the hydrophilic polyhydroxyl chains lining the aqueous pore.
This oligomerization process is crucial for the creation of a stable, ion-permeable pathway across the fungal membrane. The stoichiometry of the pore can influence its conductance and stability.
Membrane Permeabilization and Disruption
The combined effects of ergosterol sequestration and transmembrane pore formation lead to profound membrane permeabilization and disruption. The extraction of ergosterol by the "sterol sponge" mechanism weakens the membrane structure, making it more susceptible to damage. Simultaneously, the formation of ion channels creates leaks that dissipate the electrochemical gradients essential for cell viability. This dual assault on the fungal membrane's integrity results in a loss of cellular homeostasis, leakage of cytoplasmic contents, and ultimately, cell lysis and death.
Secondary and Alternative Mechanisms of Action
Beyond its direct interactions with the fungal membrane, Amphotericin B exerts its antifungal effects through secondary and alternative mechanisms, including the induction of oxidative stress and the modulation of the host's immune response.
Induction of Oxidative Burst
Amphotericin B has been shown to induce the production of reactive oxygen species (ROS) within fungal cells, leading to an oxidative burst that contributes to its fungicidal activity. nih.govasm.orgresearchgate.netnih.gov This induction of ROS has been observed across a wide range of pathogenic yeasts. nih.govnih.gov The primary source of this ROS production appears to be the fungal mitochondria, as inhibition of the mitochondrial respiratory chain can block Amphotericin B-induced ROS accumulation and protect the fungal cells from killing. nih.govasm.org The accumulation of ROS leads to oxidative damage to vital cellular components, including proteins and lipids, further contributing to cell death. frontiersin.org
Immunomodulatory Effects
Amphotericin B also possesses immunomodulatory properties, capable of stimulating the host's innate immune response. frontiersin.org This effect is mediated, in part, through the Toll-like receptor (TLR) signaling pathway. frontiersin.org Specifically, Amphotericin B can activate immune cells, such as macrophages and neutrophils, through TLR2 and CD14. oup.com This activation leads to the release of pro-inflammatory cytokines, which can enhance the host's ability to clear the fungal infection. However, this same immunomodulatory activity has also been linked to some of the toxic side effects associated with the drug. frontiersin.org Studies have shown that liposomal formulations of Amphotericin B may divert signaling from TLR2 to TLR4, thereby activating neutrophils to an antifungal state while reducing the pro-inflammatory effects. oup.com
Induction of Oxidative Stress in Fungal Cells
A pivotal aspect of Amphotericin B's fungicidal activity is its ability to induce oxidative stress within fungal cells. This is characterized by an accumulation of reactive oxygen species (ROS), which inflict widespread damage on cellular components. The oxidative burst is not merely a secondary effect of membrane damage but a direct contributor to the drug's lethal action.
Reactive Oxygen Species (ROS) Production
Amphotericin B treatment triggers a significant and universal production of ROS in a wide range of pathogenic yeasts, including various Candida and Cryptococcus species. This ROS accumulation is a key element of its fungicidal effect. The primary mechanism of ROS induction is linked to the mitochondrial respiratory chain. Inhibition of this chain has been shown to block Amphotericin B-induced ROS production and protect fungal cells from its killing action. The generation of these reactive species, such as superoxide anions, leads to extensive oxidative damage to vital cellular components like proteins and lipids.
Studies have demonstrated that fungal strains resistant to Amphotericin B often exhibit altered respiration rates, different mitochondrial membrane potentials, and higher catalase activity, which helps them neutralize ROS. This correlation underscores the importance of ROS production in the drug's mechanism.
Table 1: Research Findings on Amphotericin B-Induced ROS Production
| Fungal Species | Key Findings | Reference |
| Candida albicans | Amphotericin B induces ROS accumulation, and protection from its lethal effects is observed under hypoxic conditions or in the presence of exogenous catalase. | |
| Pathogenic Yeasts (various) | ROS production is a universal mechanism of Amphotericin B across 44 tested isolates. Inhibition of the mitochondrial respiratory chain blocks this ROS induction. | |
| Aspergillus terreus | Amphotericin B-resistant isolates show higher catalase activity and reduced lipid peroxidation compared to susceptible isolates, indicating a role for ROS in the drug's action. |
Interaction with Cellular Metabolic Pathways
The oxidative stress induced by Amphotericin B is intricately linked with the metabolic state of the fungal cell. The drug's interaction with the cell membrane and subsequent ion leakage can disrupt metabolic homeostasis, contributing to the oxidative burst. Furthermore, Amphotericin B has been shown to directly impact several metabolic pathways.
Metabolomic studies on Candida albicans have revealed that exposure to Amphotericin B leads to significant alterations in metabolites involved in the tricarboxylic acid (TCA) cycle, glutathione metabolism, and lipid synthesis. These changes reflect a widespread metabolic reprogramming in response to the drug-induced stress. The disruption of these pathways can further exacerbate ROS production and impair the cell's ability to cope with oxidative damage.
Modulatory Effects on Fungal Cellular Processes
Beyond inducing oxidative stress, Amphotericin B actively modulates fundamental cellular processes in fungi, further contributing to its antifungal efficacy.
Inhibition of Fungal Glycolysis
One of the consequences of the ion leakage caused by Amphotericin B-induced pores is the potential inhibition of fungal glycolysis. The efflux of essential ions like potassium can lead to an increase in intracellular acidity, which can, in turn, inhibit the activity of key glycolytic enzymes. This disruption of the central carbon metabolism pathway deprives the fungal cell of a primary source of energy and building blocks for biosynthesis. A study on Candida albicans showed that Amphotericin B treatment resulted in the downregulation of metabolites associated with glycolysis.
Alterations in Fungal Metabolic Status
Table 2: Reported Metabolic Alterations in Candida albicans upon Amphotericin B Treatment
| Metabolic Pathway | Observed Effect | Key Metabolites Affected | Reference |
| Polyamine Synthesis | Upregulation | Putrescine, Spermidine | |
| TCA Cycle | Downregulation | Citric acid, Fumaric acid | |
| Glutathione Metabolism | Downregulation | Glutathione | |
| Lipid Synthesis | Downregulation | Fatty acids | |
| Glycolysis | Downregulation | Sugars, Sugar phosphates |
These metabolic perturbations highlight the extensive and interconnected cellular response to Amphotericin B, extending far beyond simple membrane disruption.
Host Cell Interactions and Selectivity Research
The clinical utility of Amphotericin B is predicated on its selective toxicity towards fungal cells over mammalian host cells. This selectivity is primarily attributed to its differential affinity for the principal sterols in fungal and mammalian cell membranes.
The fungal cell membrane contains ergosterol, for which Amphotericin B has a high binding affinity. In contrast, mammalian cell membranes contain cholesterol, for which Amphotericin B has a significantly lower affinity. This preferential binding to ergosterol allows the drug to form pores and induce damage more effectively in fungal cells.
Despite this selectivity, the interaction of Amphotericin B with cholesterol in host cell membranes is not negligible and is the basis for its known toxic side effects. Research has shown that Amphotericin B can form pores in host cell membranes, leading to cellular toxicity. The stoichiometry of Amphotericin B-sterol complexes differs, with evidence suggesting that the drug forms aggregates in the presence of cholesterol that contribute to ion channel formation and toxicity.
Ongoing research focuses on modifying the structure of Amphotericin B to enhance its selectivity for ergosterol and reduce its interaction with cholesterol, thereby aiming to develop derivatives with an improved therapeutic index.
Differential Binding to Sterols (Ergosterol vs. Cholesterol)
The selective antifungal activity of Amphotericin B is primarily attributed to its higher affinity for ergosterol, the main sterol component of fungal cell membranes, compared to cholesterol, the predominant sterol in mammalian cell membranes nih.govnih.govpatsnap.comnih.govcell.com. This preferential binding is the foundation of its therapeutic action and its relative safety profile nih.gov.
Several molecular factors contribute to this differential affinity:
Structural Differences in Sterols : Ergosterol and cholesterol, while structurally similar, have key differences that influence their interaction with Amphotericin B. Ergosterol possesses two additional double bonds (at C7-C8 and C22-C23) and a methyl group at C24 in its side chain, which are absent in cholesterol nih.gov. These features are thought to create a better structural complementarity with the rigid, hydrophobic polyene chain of the Amphotericin B molecule, allowing for stronger van der Waals interactions nih.gov.
Binding Affinity : Studies have consistently shown that Amphotericin B binds more strongly to ergosterol than to cholesterol nih.gov. This stronger interaction is crucial for the subsequent disruption of the fungal membrane nih.govmdpi.com. The mycosamine (B1206536) group on the Amphotericin B molecule is known to be essential for this sterol-binding process; its removal abolishes the ability to bind to either ergosterol or cholesterol nih.govmedbullets.com.
Recent research has proposed a "sterol sponge" model, which suggests that Amphotericin B forms large extramembranous aggregates that extract ergosterol from the fungal membrane nih.govwisc.edu. This sequestration of ergosterol disrupts vital cellular processes that depend on this sterol, leading to fungal cell death nih.gov. Neutron reflectometry studies have provided evidence for this model, showing that Amphotericin B extracts ergosterol from lipid bilayers but not cholesterol nih.govresearchgate.net.
| Feature | Interaction with Ergosterol (Fungal) | Interaction with Cholesterol (Mammalian) |
|---|---|---|
| Primary Sterol | Ergosterol | Cholesterol |
| Binding Affinity | High nih.govpatsnap.commdpi.com | Low patsnap.comyoutube.com |
| Key Sterol Structural Features for Binding | Additional double bonds and a methyl group in the side chain nih.gov | Lacks the specific features of ergosterol that promote strong binding nih.gov |
| Proposed Primary Mechanism | Forms pores/channels and acts as a "sterol sponge" to extract ergosterol nih.govwisc.eduwikipedia.orgdrugbank.com | Forms less stable pores, leading to ion leakage and toxicity nih.govwikipedia.org |
| Consequence for the Cell | Membrane permeabilization, ion leakage, and cell death patsnap.comwikipedia.org | Cellular toxicity, particularly nephrotoxicity patsnap.comnih.gov |
Molecular Basis of Host Cell Membrane Interaction
Despite its preference for ergosterol, Amphotericin B does interact with cholesterol in mammalian cell membranes, which is the basis for its significant toxicity, particularly nephrotoxicity patsnap.comyoutube.comnih.gov. The interaction with host cell membranes is mechanistically similar to its action on fungal membranes but occurs to a lesser extent patsnap.com.
The key aspects of this interaction include:
Pore Formation : Amphotericin B can form pores in cholesterol-containing membranes, although these are generally less stable than those formed in the presence of ergosterol nih.govwikipedia.org. The formation of these pores disrupts the membrane's integrity, leading to the leakage of intracellular ions like potassium and magnesium, which contributes to cellular damage patsnap.comyoutube.com.
Membrane Disruption : The insertion of Amphotericin B into the host cell membrane alters its physical properties. Molecular dynamics simulations have shown that the antibiotic increases the internal order of cholesterol-containing lipid bilayers nih.gov. This alteration can interfere with the normal function of membrane-bound proteins and transport systems.
Oxidative Damage : In addition to direct membrane disruption, Amphotericin B can induce oxidative stress in host cells by generating free radicals, further contributing to cellular injury nih.govresearchgate.net.
The binding to cholesterol in renal tubular cells is a primary cause of the dose-limiting nephrotoxicity associated with conventional Amphotericin B formulations patsnap.comnih.gov. This interaction leads to membrane disruption and cellular injury in the kidneys patsnap.com.
| Interaction Aspect | Molecular Details | Consequence for Host Cell |
|---|---|---|
| Binding to Cholesterol | Lower affinity compared to ergosterol, but still significant patsnap.comnih.gov | Initiates membrane-disrupting events |
| Pore Formation | Forms less stable ion channels in the cell membrane nih.govwikipedia.org | Leakage of essential ions (e.g., K+, Mg2+), leading to electrolyte imbalances youtube.comnih.gov |
| Membrane Ordering | Increases the internal order of the lipid bilayer nih.gov | Altered membrane fluidity and function |
| Oxidative Stress | Induces the formation of reactive oxygen species (ROS) nih.govresearchgate.net | Damage to cellular components (lipids, proteins, DNA) |
Strategies to Enhance Fungal Selectivity
To mitigate the toxicity associated with Amphotericin B's interaction with host cells, several strategies have been developed to improve its selectivity for fungal membranes. These approaches primarily involve altering the formulation or chemical structure of the drug.
Lipid-Based Formulations: The most successful strategy to date has been the development of lipid-based formulations. These formulations encapsulate Amphotericin B within lipid carriers, which alters its pharmacokinetic properties and reduces its interaction with mammalian cell membranes nih.govccjm.orgnih.gov.
Liposomal Amphotericin B (L-AmB) : This formulation consists of Amphotericin B intercalated into small, unilamellar liposomes wikipedia.org. The liposomes act as a delivery vehicle, and the integrity of the liposome (B1194612) is thought to be disrupted primarily upon binding to the fungal cell wall, releasing the drug at the site of infection wikipedia.org. This targeted delivery minimizes exposure of the kidneys to free Amphotericin B, thereby reducing nephrotoxicity wikipedia.orgccjm.org.
Amphotericin B Lipid Complex (ABLC) : ABLC is composed of Amphotericin B complexed with two phospholipids, forming large, ribbon-like structures ccjm.org. These complexes are taken up by the reticuloendothelial system and the drug is slowly released ccjm.org.
Amphotericin B Colloidal Dispersion (ABCD) : This formulation consists of a complex of Amphotericin B with cholesteryl sulfate (B86663), forming small, disk-shaped particles ccjm.org.
These lipid formulations generally allow for the administration of higher doses of Amphotericin B with reduced nephrotoxicity compared to the conventional deoxycholate formulation nih.govccjm.org.
Chemical Modifications: Researchers are actively exploring chemical modifications of the Amphotericin B molecule to enhance its fungal selectivity. The goal is to design derivatives that retain potent antifungal activity while having a decreased affinity for cholesterol.
Modifications to the Mycosamine Moiety : The amino group of the mycosamine sugar is a key site for chemical modification. Introducing bulky substituents at this position has been shown to diminish mammalian cell toxicity eurekaselect.com.
"Taming" Strategy : This approach involves covalently attaching a "float" molecule to Amphotericin B. This float prevents deep penetration of the drug into the mammalian lipid bilayer, thereby reducing its membrane-rupturing activity against host cells while maintaining its antifungal efficacy nih.gov.
Creation of Derivatives with Reduced Dimerization : Some new derivatives, such as the L-histidine methyl ester of Amphotericin B, exhibit reduced dimerization in solution. This property is believed to contribute to its increased selectivity nih.gov. A derivative named AM-2-19 has been engineered to act more like a sponge for ergosterol while having a reduced interaction with cholesterol, showing promise for reduced kidney toxicity toku-e.com.
These strategies aim to exploit the subtle differences between fungal and mammalian membranes to create safer and more effective antifungal therapies.
| Strategy | Example(s) | Mechanism of Enhanced Selectivity |
|---|---|---|
| Lipid Formulations | Liposomal AmB (AmBisome), ABLC (Abelcet), ABCD (Amphotec) wikipedia.orgnih.govccjm.org | Limits the exposure of free drug to mammalian cells, particularly in the kidneys, by sequestering AmB in lipid carriers. The drug is preferentially released at the site of fungal infection wikipedia.orgccjm.orgnih.gov. |
| Chemical Modifications | Derivatives with modified mycosamine eurekaselect.com | Alters the interaction with cholesterol, reducing host cell toxicity. |
| "Tamed" Amphotericin B nih.gov | Covalently attached "floats" limit the penetration of the drug into mammalian cell membranes. | |
| Derivatives with reduced aggregation (e.g., AM-2-19) nih.govtoku-e.com | Reduces the propensity to form toxic aggregates in solution and enhances selective binding to ergosterol. |
Biosynthesis and Production of Amphotericin B Trihydrate
Microbial Origin: Streptomyces nodosus
Amphotericin B is predominantly produced by the Gram-positive soil bacterium Streptomyces nodosus. chemicalbook.comresearchgate.netfrontiersin.orgle.ac.uk This organism was first isolated from a soil sample collected in the Orinoco River region of Venezuela. chemicalbook.com While S. nodosus is the principal and most well-studied producer, another species, a Penicillium species, has also been identified as capable of synthesizing amphotericin B. researchgate.net The industrial production of amphotericin B relies on the fermentation of S. nodosus, though this process can be hampered by long fermentation cycles and the co-production of the less active and structurally similar by-product, amphotericin A. chemicalbook.com
Polyketide Synthase (PKS) Pathway Components
The biosynthesis of the amphotericin B carbon skeleton is governed by a large, modular Type I polyketide synthase (PKS) system. researchgate.netwikipedia.orgrsc.org This enzymatic machinery is composed of a series of proteins encoded by a cluster of genes. researchgate.netresearchgate.net In S. nodosus, the PKS responsible for amphotericin B synthesis consists of the AmphA, AmphB, AmphC, AmphI, AmphJ, and AmphK proteins. researchgate.net
Each PKS module contains a set of enzymatic domains that carry out specific steps in the chain elongation process. The essential domains found in each module are the acyltransferase (AT), which selects and loads the extender unit, the ketosynthase (KS), which catalyzes the condensation reaction, and the acyl carrier protein (ACP), which tethers the growing polyketide chain. mdpi.com Additionally, modules can contain optional domains like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) that modify the β-keto group formed after each condensation, leading to the diverse chemical structures seen in polyketides. wikipedia.orgmdpi.com The entire gene cluster for amphotericin B biosynthesis, including the PKS genes and those for post-PKS modifications, has been cloned and sequenced. researchgate.netfrontiersin.orgresearchgate.net
Precursor Incorporation and Assembly
The complex macrolactone core of amphotericin B is assembled from simple carboxylic acid building blocks through a series of condensation reactions catalyzed by the PKS. chemicalbook.comwikipedia.org
Acetate (B1210297) and Propionate (B1217596) Units
Isotope labeling studies have confirmed that the backbone of amphotericin B is constructed from sixteen acetate ('C2') units and three propionate ('C3') units. frontiersin.orgwikipedia.orgrsc.orgpsu.edu These precursor units are incorporated in a specific sequence during the eighteen cycles of chain extension performed by the PKS modules. rsc.orgresearchgate.net The process begins with a starter unit, followed by the sequential addition of these extender units, ultimately leading to the formation of the polyketide chain. wikipedia.org
Malonyl-CoA and Methylmalonyl-CoA Involvement
The direct donors for the acetate and propionate units are malonyl-CoA and methylmalonyl-CoA, respectively. researchgate.netresearchgate.netnih.gov Acetyl-CoA, derived primarily from glucose metabolism, is carboxylated to form malonyl-CoA. google.com Methylmalonyl-CoA can be synthesized via two main routes: from the carboxylation of propionyl-CoA or from the isomerization of succinyl-CoA, a Krebs cycle intermediate. google.com These activated precursors are then selected by the AT domains of the appropriate PKS modules and loaded onto the ACP for subsequent condensation with the growing polyketide chain. researchgate.netwikipedia.org The availability of these precursors is a critical factor influencing the yield of amphotericin B. frontiersin.org
Genetic Engineering and Biosynthetic Modifications
The elucidation of the amphotericin B biosynthetic gene cluster has opened avenues for producing novel analogues through genetic manipulation of S. nodosus. rsc.orgasm.orgmdpi.com By modifying the genes involved in both the PKS pathway and post-PKS modifications, researchers can alter the final structure of the molecule, potentially leading to derivatives with improved therapeutic properties. ucd.ienih.gov
Targeted Gene Deletions (e.g., amphN cytochrome P450)
A key post-PKS modification is the oxidation of a methyl group at C-16 to a carboxylic acid, a reaction catalyzed by the cytochrome P450 enzyme AmphN. researchgate.netucd.ienih.gov This carboxyl group is a feature of the final amphotericin B molecule. frontiersin.orgresearchgate.net Targeted deletion of the amphN gene in S. nodosus has been successfully achieved. ucd.ieucd.ie The resulting mutant strains were unable to perform this oxidation step and instead produced 16-descarboxyl-16-methyl-amphotericin B analogues. ucd.ieucd.ie These engineered compounds, which have a methyl group in place of the exocyclic carboxyl group, demonstrated retained antifungal activity but with reduced hemolytic activity, indicating a potentially improved safety profile. ucd.ie This work highlights the potential of targeted gene deletion to create structurally modified polyenes with potentially enhanced therapeutic characteristics.
Production of Analogues with Modified Exocyclic Groups
The modification of the exocyclic carboxyl group of Amphotericin B is a key strategy in the development of new analogues with potentially improved therapeutic profiles. Research has demonstrated that altering this functional group can lead to compounds with retained antifungal activity but reduced toxicity. frontiersin.orgnih.govucd.ie
One of the primary methods to achieve this is through genetic engineering of the producing organism, Streptomyces nodosus. Targeted deletion of the amphN gene, which encodes a cytochrome P450 enzyme, results in the production of amphotericin analogues where the exocyclic carboxyl group at C-16 is replaced by a methyl group. frontiersin.orgnih.govucd.iekjdb.org These modified compounds have been shown to exhibit lower hemolytic activity, a common indicator of reduced toxicity, while maintaining their antifungal properties. frontiersin.orgnih.govucd.ie
Further research into the biosynthesis of amphotericin has revealed other potential modifications to the exocyclic region. For instance, the inactivation of another cytochrome P450 gene, amphL, leads to the production of 8-deoxyamphotericins. nih.gov While this modification is not directly on the exocyclic carboxyl group, it highlights the possibility of creating a diverse range of analogues by manipulating the later stages of the biosynthetic pathway.
Additionally, the exocyclic carboxyl group appears to be crucial for certain enzymatic modifications. Studies on the NypY glycosyltransferase, an enzyme that can attach a second sugar to the mycosamine (B1206536) moiety of amphotericin, have shown that it does not act on analogues lacking the exocyclic carboxyl group. asm.org This suggests that this group is an important recognition site for the enzyme.
The production of these analogues often results in lower yields compared to the parent compound, Amphotericin B. ucd.ie However, further strain improvement and optimization of fermentation processes could potentially overcome this limitation, enabling larger-scale production for more extensive testing and potential clinical use. ucd.ie
Factors Influencing Biosynthesis Yield and Stability
The production yield and stability of Amphotericin B during fermentation are influenced by a multitude of factors, ranging from the composition of the culture medium to the physical parameters of the fermentation process.
Nutrient Sources and Precursors:
The choice of carbon and nitrogen sources is critical for optimal Amphotericin B production. Studies have identified glucose and beef extract as effective carbon and nitrogen sources, respectively. kjdb.org The supplementation of the fermentation medium with specific precursors has also been shown to significantly enhance yield. For instance, the addition of isopropanol, alanine, pyruvate, and nicotinamide (B372718) has led to a notable increase in Amphotericin B titer. frontiersin.orgnih.govresearchgate.net Furthermore, the use of corn oil as a feed source can promote the fermentation process in high-yield mutant strains of S. nodosus. nih.gov The targeted feeding of precursors is a key strategy to boost the biosynthesis of the amphotericin macrolactone skeleton, which is derived from acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA. researchgate.net
Table 1: Effect of Precursor and Nutrient Supplementation on Amphotericin B Yield
| Additive | Concentration | Time of Addition | Yield Increase | Reference |
|---|---|---|---|---|
| Isopropanol | 4 mg/L | 24 h | 28.5% (in combination) | frontiersin.orgnih.gov |
| Alanine | 1 mM | 24 h | 28.5% (in combination) | frontiersin.orgnih.gov |
| Pyruvate | 1 g/L | 24 h | 28.5% (in combination) | frontiersin.orgnih.gov |
| Nicotinamide | 0.025 g/L | 24 h | 28.5% (in combination) | frontiersin.orgnih.gov |
| Nicotinamide | 0.0025% | - | 12.5% | google.com |
Fermentation Conditions:
The physical environment of the fermentation process plays a crucial role in both the yield and stability of Amphotericin B. The optimal pH for production is in the range of 7.0 to 7.2. frontiersin.org Maintaining the pH within this range can lead to higher titers and a more favorable ratio of Amphotericin B to its less active co-metabolite, Amphotericin A. frontiersin.org The optimal fermentation temperature has been found to be around 28°C to 30°C. kjdb.orgfrontiersin.org
The morphology of the mycelia can also impact production. The addition of glass beads to the culture has been shown to dramatically increase the yield of Amphotericin B, likely by preventing the formation of dense mycelial pellets and improving mass transfer. kjdb.org Other important parameters include the inoculum size, which is optimally around 10% (v/v), and the liquid volume in the fermentation flask. kjdb.orgnih.gov
Table 2: Influence of Fermentation Parameters on Amphotericin B Production
| Parameter | Optimal Value/Condition | Effect on Yield | Reference |
|---|---|---|---|
| pH | 7.0 - 7.2 | Increased titer, improved B/A ratio | frontiersin.org |
| Temperature | 28°C - 30°C | Increased titer | kjdb.orgfrontiersin.org |
| Inoculum Size | ~10% (v/v) | Optimal production | nih.gov |
| Liquid Volume | 40 mL/250 mL flask | Optimized for production | kjdb.org |
Genetic and Strain-Related Factors:
The genetic makeup of the producing strain is a fundamental determinant of Amphotericin B yield. High-yielding mutant strains of S. nodosus have been developed through traditional mutagenesis techniques, such as exposure to UV radiation and N-methyl-N'-nitro-N-nitrosoguanidine (NTG). nih.gov These mutant strains can exhibit significantly higher production levels compared to the wild-type strains. nih.gov
Furthermore, genetic engineering approaches have been employed to enhance production. Deletion of competing polyketide synthase (PKS) gene clusters, which divert precursors away from the amphotericin pathway, has been shown to increase the titer of Amphotericin B while reducing the formation of byproducts. frontiersin.orgresearchgate.netx-mol.com Overexpression of genes involved in the supply of precursors, such as those for acetyl-CoA and malonyl-CoA, has also resulted in improved yields. researchgate.net
Stability of Amphotericin B:
Amphotericin B is a relatively unstable molecule, susceptible to degradation under various conditions. It is sensitive to changes in pH, the presence of oxygen, and exposure to light. scielo.brnih.gov The compound is most stable in a pH range of 5 to 7. researchgate.net Outside of this range, its biological activity can be significantly reduced. scielo.brresearchgate.net For long-term storage, it is recommended to keep Amphotericin B at 2-8°C, protected from light and air. nih.gov In aqueous solutions, its solubility is poor at neutral pH but increases at acidic (pH 2) or alkaline (pH 11) conditions. sigmaaldrich.com
Mechanisms of Resistance to Amphotericin B Trihydrate
Molecular Mechanisms of Acquired Resistance
The molecular basis of acquired resistance to Amphotericin B is multifaceted, primarily involving modifications within the fungal cell membrane that reduce the drug's ability to bind to its target and exert its cytotoxic effects. These mechanisms are largely centered around alterations in the composition of membrane sterols and changes in the physical properties of the cell membrane itself.
Role of Oxidative Stress Counteraction
A significant component of Amphotericin B's fungicidal activity is the induction of oxidative damage. asm.orgnih.govfrontiersin.org The drug promotes the production of ROS, such as hydrogen peroxide (H₂O₂), which can damage essential cellular components like lipids, proteins, and DNA, ultimately leading to cell death. researchgate.netasm.org Fungal pathogens have evolved sophisticated systems to neutralize this chemical assault, and enhancing these defense mechanisms is a key strategy for AmB resistance. asm.org Resistant fungi often exhibit a heightened ability to manage oxidative stress, which is correlated with their survival upon AmB exposure. asm.orgasm.orgnih.gov Studies have shown that AmB-resistant strains of various fungi, including Aspergillus terreus and Candida species, have a better capacity for protection against oxidative damage compared to their susceptible counterparts. asm.orgnih.gov This enhanced protection is often linked to the increased activity of antioxidant enzymes. nih.gov
Exposure to Amphotericin B triggers a cellular stress response in fungi, leading to the differential expression of a variety of genes. In resistant isolates, the upregulation of specific stress-related genes is a common finding. For instance, in Candida albicans, genes such as DDR48 and RTA2 have been observed to be up-regulated in AmB-resistant strains. oup.comoup.com The antioxidant enzymes superoxide dismutase (SOD) and catalase are central to this response. scielo.brscielo.br SOD enzymes convert superoxide radicals into the less reactive hydrogen peroxide, which is then neutralized by catalases. scielo.br Studies have demonstrated significantly higher SOD and catalase activities in AmB-resistant strains of C. albicans and C. dubliniensis compared to susceptible ones, suggesting a coordinated enzymatic response to fend off oxidative damage. scielo.brscielo.br This indicates that an adaptive response to the oxidative stress induced by AmB involves a coordinated increase in the activity of these protective enzymes. scielo.br
Catalase plays a particularly crucial role in AmB resistance by directly neutralizing hydrogen peroxide, a key mediator of the drug's oxidative damage. asm.orgnih.govscielo.br A strong correlation has been established between elevated catalase activity and AmB resistance, especially in intrinsically resistant species like Aspergillus terreus. asm.orgnih.gov Comparative studies have shown that AmB-resistant A. terreus isolates exhibit significantly higher basal catalase activity than AmB-susceptible isolates. asm.org This enhanced catalase function allows the resistant fungus to more effectively detoxify the H₂O₂ generated by AmB, thereby reducing lipid peroxidation and subsequent cell death. asm.orgnih.gov The overproduction of catalase protects fungal cells from oxidants and has been shown to reduce the intracellular ROS generated by Amphotericin B. tandfonline.com This mechanism is a prime example of how fungi can specifically counteract one of AmB's lethal effects. asm.orgscielo.br
| Fungal Species | Resistance Status | Mean Catalase Activity (U/mg) | Fold Increase in Resistance | Reference |
| Aspergillus terreus | Resistant (ATR) | 2.54 ± 0.24 | 3.3x | asm.org |
| Aspergillus terreus | Susceptible (ATS) | 0.77 ± 0.08 | - | asm.org |
| Candida albicans | Resistant (2µg/ml AmB) | Not specified | 1.77x | scielo.brscielo.br |
| Candida albicans | Susceptible | Not specified | - | scielo.brscielo.br |
| Candida dubliniensis | Resistant (2µg/ml AmB) | Not specified | 2.0x | scielo.br |
| Candida dubliniensis | Susceptible | Not specified | - | scielo.br |
Intrinsic Resistance in Fungal Pathogens
While acquired resistance to Amphotericin B is rare, several fungal species exhibit intrinsic, or primary, resistance, meaning they are naturally less susceptible to the drug's action. researchgate.netnih.gov This inherent trait is a stable characteristic of all or most isolates of a particular species. Such resistance is not acquired through exposure to the drug but is encoded in the organism's genome. asm.org Species like Aspergillus terreus, Candida lusitaniae, and the Candida haemulonii complex are well-documented examples of pathogens with intrinsic AmB resistance. nih.govoup.comnih.govnih.govmdpi.com The mechanisms underlying this natural resilience are diverse and often species-specific, differing from the more commonly studied acquired resistance mechanisms that involve alterations in the ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com
Aspergillus terreus holds a unique position among Aspergillus species due to its consistent in vitro and in vivo resistance to Amphotericin B. asm.orgoup.com Unlike other resistance mechanisms, this intrinsic trait in A. terreus does not appear to be related to a lack or reduction of ergosterol, the primary target of AmB. asm.orgnih.govoup.com Studies have shown that ergosterol content is comparable between AmB-resistant and rare AmB-susceptible isolates of A. terreus. asm.orgoup.com Instead, evidence strongly points towards an enhanced ability to counteract oxidative stress as the primary basis for resistance. asm.orgasm.orgnih.gov A. terreus produces significantly more catalase than AmB-sensitive species like A. fumigatus, which is believed to play a major role in its intrinsic resistance. nih.gov
Candida lusitaniae is another opportunistic yeast known for its ability to exhibit both intrinsic and rapidly acquired resistance to Amphotericin B. nih.govnih.govresearchgate.netmdpi.com This species can cause breakthrough infections in patients receiving AmB therapy. researchgate.netmdpi.com While some strains may be initially susceptible, resistance can develop quickly during treatment. researchgate.netmdpi.com The intrinsic resistance in C. lusitaniae is thought to be due in part to a higher spontaneous mutation rate and the fact that AmB exhibits less potent fungicidal activity against this species compared to others like C. albicans. researchgate.net
The genetic underpinnings of intrinsic resistance are complex and can involve multiple genes and pathways. While alterations in the ergosterol biosynthesis pathway, through mutations in ERG genes (ERG2, ERG3, ERG6, ERG11), are a well-established cause of acquired AmB resistance, their role in intrinsic resistance is less clear and can be species-dependent. plos.orgnih.gov
In some species, intrinsic resistance is linked to a baseline cellular state that is simply less vulnerable to AmB's effects. For example, in the Candida haemulonii complex, resistance is associated with cell membranes that have a lower proportion of ergosterol and a higher proportion of ergosterol pathway intermediates, effectively reducing the amount of the drug's target. nih.govmdpi.com
Genome-wide association studies (GWAS) in fungi like Aspergillus fumigatus are beginning to uncover genetic variants associated with AmB susceptibility. frontiersin.orgmdpi.com These studies have identified significant associations with missense variants in genes such as tcsB, mpkC, and catA, the latter of which is involved in the catalase response. mdpi.com Other analyses have implicated genes related to sphingolipid synthesis and transmembrane transport in AmB resistance. frontiersin.org Such findings suggest that intrinsic resistance is likely a polygenic trait resulting from subtle variations across numerous genes that collectively reduce the drug's efficacy.
| Gene Category | Associated Function | Role in Resistance | Fungal Species Example | Reference |
| ERG genes (ERG2, ERG3, ERG6, ERG11) | Ergosterol Biosynthesis | Reduced ergosterol content in the cell membrane decreases AmB binding. Primarily linked to acquired resistance, but baseline differences contribute to intrinsic resistance. | Candida spp. | plos.orgnih.gov |
| catA | Catalase A | Increased catalase activity detoxifies ROS produced by AmB. | Aspergillus fumigatus | mdpi.com |
| Sphingolipid Synthesis Genes (FEN1, SUR4) | Plasma Membrane Lipid Dynamics | Alterations in membrane composition and fluidity can reduce AmB efficacy. | Saccharomyces cerevisiae | nih.gov |
| Fumarylacetoacetate hydrolase family protein (AFUA_7G05160) | Unknown in resistance context | Insertion/deletion variant strongly associated with AmB resistance. | Aspergillus fumigatus | frontiersin.org |
Fitness Trade-offs Associated with Resistance
Mutations, often in the ergosterol biosynthesis pathway, that lead to AmB resistance can create severe internal cellular stresses. plos.orgnih.gov This internal stress makes the resistant mutants highly dependent on the molecular chaperone Hsp90 for survival, even without the drug present. plos.orgnih.gov More importantly, this compromised state drastically reduces the fungus's ability to tolerate the external stresses encountered within a host. plos.orgnih.gov
AmB-resistant mutants have been shown to be hypersensitive to a range of host-relevant conditions, including:
Oxidative stress: They are less able to cope with the oxidative burst from immune cells. plos.orgnih.gov
Febrile temperatures: They show diminished tolerance to the higher temperatures characteristic of a fever. plos.orgnih.gov
Immune cell killing: They are more easily killed by neutrophils. plos.orgnih.gov
Furthermore, these resistant strains often exhibit defects in key virulence factors, such as the ability to form filaments and invade host tissues. plos.orgnih.gov The culmination of these fitness costs is that AmB-resistant mutants are often avirulent or have significantly attenuated virulence in animal infection models. plos.orgnih.gov This severe trade-off between drug resistance and the ability to cause disease is believed to be a primary reason why AmB resistance remains clinically rare. plos.orgnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Amphotericin B (trihydrate) |
| Ergosterol |
| Hydrogen peroxide |
| Lanosterol |
| Eburicol |
| 7-aminocholesterol |
| Rotenone |
| Miltefosine |
| Fluconazole |
| Caspofungin |
| Voriconazole |
| 5-fluorocytosine |
Biofilm Formation and Resistance
The formation of biofilms by fungal pathogens, particularly Candida species, is a significant mechanism of resistance to Amphotericin B. Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix (ECM) and adherent to a surface. nih.govresearchgate.net This mode of growth confers a high level of protection against antifungal agents, rendering infections difficult to treat. researchgate.netnih.gov Fungi within a biofilm can be up to 1,000 times more resistant to antifungals than their free-floating, planktonic counterparts. nih.gov The resistance of biofilms to Amphotericin B is a multifactorial phenomenon, involving the protective barrier of the ECM, the physiological heterogeneity of the cells within the biofilm, and specific genetic responses. nih.gov
A defining characteristic of fungal biofilms is the dense extracellular matrix that encases the cells. researchgate.netnih.gov This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, impeding the penetration of Amphotericin B and preventing it from reaching its target, the ergosterol in the fungal cell membrane. researchgate.netnih.gov A key polysaccharide component of the Candida albicans biofilm matrix is β-1,3 glucan, which has been shown to sequester antifungal drugs, including Amphotericin B. nih.govmdpi.com This sequestration effectively reduces the concentration of the drug at the cellular level. nih.gov Studies have demonstrated a direct correlation between the abundance of the ECM and the level of drug resistance in Candida biofilms. mdpi.com Furthermore, the eDNA within the matrix also contributes to resistance against Amphotericin B. nih.gov
Another critical factor in biofilm-mediated resistance is the presence of "persister cells." nih.govasm.org These are a small subpopulation of dormant, metabolically inactive cells within the biofilm that exhibit high tolerance to antimicrobial agents. nih.govasm.org Unlike resistant mutants, persisters are phenotypic variants of the wild type. asm.orgmdpi.com When a biofilm is treated with Amphotericin B, most cells are killed, but the persister cells can survive. asm.org Upon cessation of treatment, these surviving cells can repopulate the biofilm, leading to a relapse of the infection. asm.orgmdpi.com Persister cells have been identified in the biofilms of several Candida species and are considered a significant challenge in treating biofilm-associated infections. nih.govasm.orgmdpi.com
Research has also revealed specific molecular and genetic adaptations within biofilm cells that contribute to Amphotericin B resistance. Cells within a mature biofilm often exhibit altered sterol profiles, with a lower concentration of ergosterol in their plasma membranes compared to planktonic cells. nih.gov Since ergosterol is the primary target of Amphotericin B, a reduction in its availability diminishes the drug's efficacy. nih.govnih.gov Transcriptional analyses of C. albicans biofilms exposed to Amphotericin B have shown the upregulation of genes involved in cell wall maintenance and stress responses. ugent.benih.gov For instance, exposure to the drug can lead to the overexpression of genes like KRE1 and SKN1, which are involved in the biosynthesis of β-1,6-glucan, a component of the cell wall. ugent.be These changes suggest that biofilm cells can actively adapt their physiology to counteract the effects of the antifungal agent.
Table 1: Research Findings on Biofilm-Mediated Resistance to Amphotericin B
| Fungal Species | Key Finding | Mechanism of Resistance | Reference |
|---|---|---|---|
| Candida albicans | Biofilms are approximately eight times more resistant to Amphotericin B than planktonic cells. | Alterations in cell membrane composition. | nih.gov |
| Candida albicans | The extracellular matrix, containing β-1,3 glucan and eDNA, sequesters Amphotericin B. | Drug sequestration by the ECM. | nih.govmdpi.com |
| Candida albicans | A subpopulation of "persister cells" that are highly tolerant to Amphotericin B exists only in biofilms. | Phenotypic heterogeneity and dormancy. | nih.govasm.orgmdpi.com |
| Candida tropicalis | Amphotericin B treatment led to an increase in biofilm production and matrix components (proteins and carbohydrates). | Induction of protective biofilm matrix. | researchgate.netmdpi.comnih.gov |
| Candida albicans | Treatment of biofilms with Amphotericin B resulted in the overexpression of KRE1 and SKN1 genes. | Upregulation of β-1,6-glucan biosynthesis. | ugent.be |
| Candida albicans | Cells in mature biofilms have a lower concentration of ergosterol in their plasma membranes. | Alteration of the drug target. | nih.gov |
Structure Activity Relationship Sar Studies of Amphotericin B Trihydrate
Identification of Key Structural Motifs
The amphiphilic nature of Amphotericin B, characterized by a rigid hydrophobic polyene chain and a flexible hydrophilic polyol region, is fundamental to its antifungal action. nih.gov Specific structural motifs are critical for its ability to selectively interact with ergosterol (B1671047) in fungal cell membranes.
Amphotericin B is a heptaene, possessing a macrolide ring that includes a hydrophobic chain of seven conjugated double bonds. nih.govnih.gov This conjugated system is a defining feature of its polyene classification and is essential for its biological function. nih.gov The polyene chain's primary role is to bind to ergosterol, a vital sterol component of fungal cell membranes, which is structurally distinct from cholesterol found in mammalian cells. nih.govnih.gov This interaction leads to the formation of pores or channels in the fungal membrane, disrupting its permeability and leading to the leakage of essential intracellular components, ultimately resulting in cell death. nih.govyoutube.com The length and rigidity of this polyene "tail" are crucial for the specific binding to ergosterol. nih.govresearchgate.net
Attached to the macrolactone ring of Amphotericin B is a mycosamine (B1206536) sugar, an aminodeoxysugar that is indispensable for its antifungal activity. researchgate.netmdpi.com Research has demonstrated that the removal of this sugar appendage, resulting in the aglycone amphoteronolide B, eliminates its capacity to bind to both ergosterol and cholesterol. nih.gov The orientation of the mycosamine moiety in relation to the macrolide ring is a key determinant of the drug's channel activity and sterol selectivity. nih.gov Specific atoms within the mycosamine, particularly the C2' hydroxyl group, are thought to play a critical role in binding to sterols through the formation of hydrogen bonds. nih.govnih.gov Synthetic modifications of this sugar, such as the creation of C2'-deoxy-amphotericin B, have been shown to enhance specificity for ergosterol over cholesterol, highlighting the importance of this moiety in the drug's selective toxicity. researchgate.netmdpi.com
The hydrophilic face of the Amphotericin B molecule is decorated with numerous hydroxyl groups, which contribute to its amphiphilic character and are involved in the formation of transmembrane channels. nih.gov SAR studies have revealed that the specific arrangement of these hydroxyls, particularly in the C-7 to C-10 polyol region, significantly influences antifungal potency. researchgate.netnih.govsci-hub.cat Comparative analyses have shown that compounds with hydroxyl groups at positions C-8 and C-9, or C-7 and C-10, exhibit the highest activity. nih.govresearchgate.net Conversely, the presence of hydroxyl groups at both C-7 and C-9 results in diminished activity. researchgate.net The C35 hydroxyl group is also structurally important, as it participates in hydrogen bonding to form the complete, conductive pore that spans the cell membrane. nih.gov
Role of Specific Chemical Groups in Biological Activity and Selectivity
Beyond the major structural motifs, specific chemical groups at the periphery of the Amphotericin B molecule fine-tune its biological activity, solubility, and selectivity.
The mycosamine sugar contains a primary amino group at the C3' position, which is typically protonated at physiological pH, conferring a positive charge to this part of the molecule. This positively charged nitrogen atom is crucial for the drug's interaction with the cell membrane and in the formulation of lipid-based delivery systems. nih.gov In liposomal formulations, this positive charge forms a non-covalent complex with negatively charged phospholipids, such as distearoylphosphatidylglycerol (DMPG). nih.gov Modifications to this amino group have been extensively studied, revealing that while the positive charge is important, derivatization can lead to compounds with altered activity and toxicity profiles. nih.gov
Research Findings on Amphotericin B Derivatives
The table below summarizes findings from studies on various derivatives of Amphotericin B, highlighting the impact of structural modifications on biological activity.
| Derivative/Modification | Key Structural Change | Impact on Activity/Selectivity | Reference(s) |
| Amphoteronolide B | Deletion of the mycosamine sugar | Eliminates binding to ergosterol and cholesterol; inactive. | nih.gov |
| C2'deOAmB | Deletion of the C2' hydroxyl group on mycosamine | Plays a major role in binding cholesterol but not ergosterol; maintains potent antifungal activity. | nih.gov |
| C2'-epi-Amphotericin B | Epimerization of the C2' hydroxyl group | Shows improved specificity for ergosterol over cholesterol. | researchgate.net |
| C-16 Methyl Ester | Esterification of the exocyclic carboxyl group | Reduces hemolytic activity; retains antifungal activity. | nih.govcore.ac.uk |
| N-modified Derivatives | Modification of the mycosamine amino group | Activity is modulated by the nature of the substituent and by changes at the C-16 carboxyl group. | researchgate.netnih.gov |
| C7/C9-OH Analogs | Hydroxyl groups at both C-7 and C-9 positions | Lowest antifungal activity compared to other polyol configurations. | researchgate.net |
| C8/C9-OH or C7/C10-OH Analogs | Hydroxyl groups at C-8 and C-9 or C-7 and C-10 | Exhibit the greatest antifungal activity. | nih.govresearchgate.net |
Polyol Moiety's Role in Ion Channel Formation and Sterol Selectivity
The polyol region of Amphotericin B (AmB), a segment of the macrolide ring rich in hydroxyl groups, plays a critical role in both the formation of ion channels and the compound's selectivity for fungal ergosterol over mammalian cholesterol. nih.gov The specific arrangement of these hydroxyl groups is crucial for maintaining the conformational rigidity of the macrolactone ring, which is essential for its biological function. nih.govsigmaaldrich.com
A comparative analysis of various polyene antibiotics has highlighted the significant influence of the C-7 to C-10 polyol region on antifungal activity. nih.govnih.gov The precise positioning of hydroxyl groups in this area directly impacts the compound's efficacy. nih.govnih.govresearchgate.net
Table 1: Influence of Hydroxyl Group Position in the C-7 to C-10 Polyol Region on Antifungal Activity
| Hydroxyl Group Positions | Relative Antifungal Activity | Reference |
|---|---|---|
| C-8 and C-9 | High | nih.govnih.gov |
| C-7 and C-10 | High | nih.govnih.gov |
The selectivity of AmB for ergosterol is also attributed to the specific atomic structure of the fungal sterol. nih.gov Ergosterol's side chain, which contains a C24 methyl group and a Δ22 double bond, allows for better van der Waals contact and a more favorable geometric match with the rigid heptaene and polyol portions of the AmB molecule compared to cholesterol. nih.govelsevierpure.com This stronger interaction facilitates the formation of more stable and larger ion channels in fungal membranes. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.orgijnrd.org In the study of Amphotericin B, QSAR methodologies are employed to understand how specific chemical modifications to the AmB molecule affect its antifungal potency and to guide the design of new derivatives with improved therapeutic profiles. nih.govsemanticscholar.org
Principal Component Analysis
Principal Component Analysis (PCA) is a statistical method used in QSAR studies to reduce the complexity of large datasets and identify the most significant structural features that contribute to biological activity. nih.gov A study involving Amphotericin B and 16 of its semisynthetic derivatives, modified at the carboxyl and amino groups, utilized PCA to analyze the results of five different biological tests. nih.gov
The analysis revealed two critical structural requirements for the activity and selectivity of AmB derivatives:
Presence of a Positively Charged Nitrogen Atom: A protonable or permanently charged nitrogen atom is indispensable for the biological activity and the interaction between the antibiotic and sterols. nih.gov
Absence of a Free Carboxyl Group: The lack of a free carboxyl group in the molecule enhances its ability to differentiate between cells containing cholesterol and those containing ergosterol. nih.gov
Artificial Neural Networks (ANN) for Activity Prediction
Artificial Neural Networks (ANNs) are computational models, inspired by the structure of the human brain, that are highly effective at modeling complex, non-linear relationships. mdpi.comnih.gov In the context of QSAR, ANNs can be trained to predict the biological activity of compounds from a set of molecular descriptors. semanticscholar.orgnih.gov
A SAR study of 17 Amphotericin B derivatives employed an ANN based on a back-propagation algorithm to predict antifungal activity. semanticscholar.org The study identified several chemical and structural descriptors that were most important for the model's predictive power. The optimal ANN architecture for this task was determined to be 12-15-2. semanticscholar.org
Table 2: Key Molecular Descriptors for ANN-Based Prediction of Amphotericin B Activity
| Descriptor Type | Descriptor | Importance | Reference |
|---|---|---|---|
| Chemical | Positive charge on Y substitution | Most Important | semanticscholar.org |
| Chemical | Lack of availability of free carboxyl group | High | semanticscholar.org |
| Structural | Parachor | High | semanticscholar.org |
This ANN model proved useful for elucidating the structural requirements for antifungal activity and can be applied to the design and activity prediction of new Amphotericin B derivatives. semanticscholar.org
Conformational Properties and Dynamics
The three-dimensional shape (conformation) and molecular motion (dynamics) of Amphotericin B are fundamental to its mechanism of action. These properties have been investigated using a combination of computational methods, such as molecular dynamics (MD) simulations, and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
Conformational analysis studies have identified that an "extended conformation" is a common, low-energy state for both AmB and its active amide derivatives. nih.govresearchgate.net This extended shape is believed to be the dominant conformer within an open ion channel, as it allows for the formation of a crucial intermolecular hydrogen bond network between adjacent antibiotic molecules that stabilizes the channel structure. nih.govresearchgate.netnih.gov It has been hypothesized that derivatives for which this extended conformation is the only well-defined global minimum tend to exhibit higher selective toxicity. nih.govresearchgate.net
MD simulations have provided detailed insights into the dynamics of the AmB channel. nih.gov These simulations show that the channel's stability in its open form is primarily maintained by hydrogen bonding interactions among the hydroxyl, amino, and carboxyl groups of the channel-forming molecules. nih.gov Furthermore, the simulations reveal significant differences between channels formed in ergosterol-containing membranes versus those in cholesterol-containing membranes. The AmB-ergosterol channel is larger and more stable, which is attributed to a more pronounced and efficient pattern of intermolecular hydrogen bonds. nih.gov
NMR studies, often conducted in membrane-mimicking environments like micelles, show that the macrolide moiety of AmB becomes conformationally fixed. nih.gov These experiments also reveal the orientation of the molecule at the membrane interface, with the hydrophilic polyhydroxyl chain positioned close to the water phase while the hydrophobic polyene portion faces the micelle interior. nih.gov The aggregation state of AmB is also a key aspect of its dynamics; it can exist as monomers, dimers, or higher-order poly-aggregates depending on its concentration and the solvent environment. researchgate.netnih.govnih.gov
Chemical Synthesis and Derivatization of Amphotericin B Trihydrate
Semi-Synthetic Modifications
Semi-synthetic modifications of Amphotericin B have been a key strategy to enhance its pharmacological profile. researchgate.net These alterations primarily target the ionizable carboxyl and amino groups, but also include smaller structural changes to modulate its biological activity. nih.govresearchgate.net
The amphoteric nature of AmB is due to the presence of a carboxyl group at the C16 position of the macrolide ring and a primary amino group on the mycosamine (B1206536) sugar. nih.gov These functional groups are prime targets for chemical derivatization.
Modification of the carboxyl group through esterification or amidation has been extensively explored. researchgate.netnih.govnih.gov For instance, the methyl ester derivative, Amphotericin B methyl ester (AME), was one of the first semi-synthetic derivatives developed. While various C16 esters have shown retained antifungal and membrane-permeabilizing activities, they still possess a polar carbonyl group which can participate in charge-dipole interactions. nih.gov Amide derivatives have also been synthesized, and in some cases, have demonstrated an improved activity-to-toxicity ratio compared to the parent compound. nih.gov
The primary amino group on the mycosamine moiety is crucial for the biological activity of AmB. researchgate.net Modifications at this site, such as N-acylation or the introduction of bulky substituents, have been investigated to reduce toxicity. mdpi.comeurekaselect.com Some N-alkylated derivatives have exhibited high antifungal activity. mdpi.com For example, the reaction of AmB with bis(dimethylaminopropyl)carbodiimide can yield an N-alkylguanidine/N-acylurea bis-adduct which is highly water-soluble and retains antifungal activity. nih.gov
The following table summarizes common modifications at these functional groups:
| Functional Group | Modification Type | Example Derivative | Key Finding |
| Carboxyl Group (C16) | Esterification | Amphotericin B methyl ester | Retains antifungal activity. nih.gov |
| Amidation | Various Amide Derivatives | Can improve the activity/toxicity ratio. nih.gov | |
| Amino Group (Mycosamine) | N-Alkylation | N-((hydroxyethyl)amino)ethyl derivative | Exhibited high antifungal activity. mdpi.com |
| N-Acylation | N-iodoacetyl derivative | Used for structural analysis. researchgate.net | |
| Guanidination | N-alkylguanidine/N-acylurea bis-adduct | Highly water-soluble with retained activity. nih.gov |
Beyond the primary ionizable groups, other small structural modifications have been explored to fine-tune the activity and toxicity of Amphotericin B. Genetic modification of the AmB polyketide synthase cluster has enabled the production of analogues with specific alterations. latrobe.edu.aursc.org For example, targeted deletion of the amphN cytochrome P450 gene in Streptomyces nodosus results in the production of an AmB analogue where the exocyclic carboxyl group is replaced by a methyl group. nih.gov This modification was found to reduce hemolytic activity while retaining antifungal properties. nih.gov
Other modifications include the removal of specific hydroxyl groups. The removal of the C2'-OH group on the mycosamine or the C35-OH group on the macrolide ring has been noted as a significant change that can improve the pharmacological properties of the polyene. researchgate.net These subtle changes can impact the molecule's conformation and its interaction with cell membranes, thereby modulating its biological effect. nih.gov
Conjugation Strategies
Conjugating Amphotericin B to other molecules is a strategy employed to improve its delivery, solubility, and target selectivity, often resulting in reduced toxicity. latrobe.edu.autandfonline.com
Amphotericin B has been conjugated to various natural and synthetic polymers to enhance its water solubility and decrease its toxicity. tandfonline.comnih.gov Polymers like arabinogalactan (B145846) have been extensively investigated as carriers for AmB. tandfonline.com Conjugation to proteins, such as bovine serum albumin (BSA), has also been shown to produce water-soluble conjugates with significant antifungal activity and reduced hemolysis. nih.govresearchgate.net This pro-drug approach leverages the carrier properties of proteins like albumin. nih.gov
Conjugation with sterols, the molecular target of AmB, has also been explored. latrobe.edu.aursc.org Additionally, short peptide sequences have been conjugated with structured lipophilic biomolecules like cholesterol and vitamin E to create agents that specifically target fungi. nih.gov These conjugates have shown synergistic effects when used with Amphotericin B. nih.gov
To better understand the mechanism of action of Amphotericin B, researchers have synthesized fluorescent derivatives. latrobe.edu.aursc.org These probes are created by conjugating fluorophores, such as Cy5, NBD, or MeroCy, to the AmB molecule. core.ac.uk The conjugation can be targeted to different positions, for instance, at the mycosamine amino group or the aglycon's carboxyl group. core.ac.ukrsc.org
These fluorescent analogues allow for direct visualization of the drug's interaction with fungal cells. core.ac.uk For example, studies using fluorescent membrane probes like trimethylammonium diphenylhexatriene (TMA-DPH) in conjunction with AmB have helped to elucidate the process of membrane binding and pore formation. nih.govacs.orgablesci.com The development of far-red emitting probes has enabled efficient labeling of numerous fungal strains, including clinical isolates and spore-forming fungi, aiding in mechanistic and diagnostic studies. core.ac.uk
The table below details examples of fluorescent probes and their applications:
| Fluorophore | Conjugation Site | Application |
| Fluorescein | Mycosamine | Probe for studying the fate of AmB in fungal membranes and liposomes. rsc.org |
| Cy5 | Mycosamine or Aglycon | Selective labeling of fungi for multiplexed imaging in co-culture with bacteria. core.ac.uk |
| NBD | Mycosamine or Aglycon | Fluorescent labeling of fungi. core.ac.uk |
| MeroCy | Mycosamine or Aglycon | Fluorescent labeling of fungi. core.ac.uk |
Diverted Total Synthesis Approaches
Diverted total synthesis is a strategic approach in chemical synthesis that aims to create analogues of a natural product rather than the natural product itself. wikipedia.org This is achieved by modifying an intermediate within the total synthesis pathway. wikipedia.org The goal is to generate novel compounds that may possess improved therapeutic properties or to gain a deeper understanding of the structure-activity relationship of the parent molecule. wikipedia.orgacs.org
In the context of Amphotericin B, diverted total synthesis allows for the creation of analogues with specific, designed modifications that are not accessible through semi-synthetic methods starting from the natural product. researchgate.net This strategy has been employed to produce synthetic AmB analogues that serve as probes to investigate the structural basis of its membrane-disrupting properties and antifungal activity. researchgate.net For example, Carreira and coworkers utilized a molecular editing approach through total synthesis to create 35-deoxy AmB methyl ester. researchgate.net This powerful strategy complements semi-synthetic and biosynthetic approaches, providing access to a wider range of structurally diverse and potentially superior Amphotericin B analogues. latrobe.edu.aursc.org
Development of Novel Analogues with Enhanced Selectivity
The clinical utility of Amphotericin B (AmB) has historically been hampered by its significant toxicity, primarily due to its interaction with cholesterol in mammalian cell membranes, which mirrors its therapeutic interaction with ergosterol (B1671047) in fungal cell membranes. nih.govacs.org This has driven extensive research into developing novel analogues with an improved therapeutic index, aiming to enhance selectivity for fungal cells over host cells. nih.govresearchgate.net These efforts have largely focused on chemical modifications at three key positions of the AmB molecule: the C16 carboxyl group, the C3' amino group on the mycosamine moiety, and the polyol region of the macrolide ring. researchgate.netgoogle.com
A central strategy in this research is to create derivatives that either bind more avidly to ergosterol or significantly less to cholesterol, thereby widening the therapeutic window. acs.orggoogle.com Researchers have explored various synthetic pathways, including amidation, esterification, and the formation of urea (B33335) derivatives, to alter the physicochemical properties of the parent molecule. researchgate.netacs.org The goal is to disrupt the self-aggregation of AmB, which is linked to toxicity, and to modulate its affinity for sterols. acs.orgfigshare.com
Modifications at the C16 Carboxyl Group
The carboxylic acid at the C16 position is a primary site for chemical derivatization to reduce toxicity and improve selectivity. researchgate.net Studies have shown that eliminating the free carboxyl group can favor the differentiation between ergosterol- and cholesterol-containing cells. nih.gov
One approach involves the synthesis of amide and ester derivatives. A series of aliphatic amides of AmB were synthesized, and quantitative structure-activity relationship (QSAR) studies revealed that the relationship between antifungal activity against Saccharomyces cerevisiae and lipophilicity could be described by a parabolic function. jst.go.jp Similarly, another study produced a novel derivative, the L-histidine methyl ester of Amphotericin B, which demonstrated the same pore-forming mechanism as the parent drug but with increased safety. nih.gov Its enhanced selectivity is partly attributed to its reduced dimerization in solution compared to AmB. nih.gov Preclinical tests showed this derivative to be as potent as AmB but with a better safety profile. nih.gov
Another strategy involves the creation of C16 urea derivatives. google.com A facile, three-step sequence involving Fmoc protection, methyl ketal formation, and a Curtius rearrangement generates an intermediate isocyanate. google.com This intermediate is then trapped intramolecularly to produce an oxazolidinone, which serves as a versatile precursor for a diverse array of AmB urea derivatives. google.com
The table below summarizes key findings for analogues modified at the C16 position.
| Analogue Name/Class | Modification Strategy | Key Research Findings | Reference(s) |
| L-histidine methyl ester of AmB | Esterification of C16-COOH with L-histidine methyl ester. | Retains pore-forming action; reduced dimerization in solution leads to increased selectivity and safety while maintaining potency. | nih.gov |
| Aliphatic amides of AmB | Amidation of C16-COOH with various aliphatic amines. | Antifungal activity against S. cerevisiae shows a parabolic relationship with lipophilicity. | jst.go.jp |
| C16 Urea Derivatives (e.g., AmBCU) | Conversion of C16-COOH to a urea via an oxazolidinone intermediate. | This synthetic route allows efficient access to a diverse array of AmB urea derivatives for screening. | google.com |
Modifications of the Mycosamine Moiety
The mycosamine sugar attached to the macrolide ring is crucial for the antifungal activity of AmB. Modifications to this moiety, particularly at the C2' hydroxyl and C3' amino groups, have yielded analogues with significantly improved selectivity. researchgate.netgoogle.com
A groundbreaking discovery was that the removal of the C2' hydroxyl group from the mycosamine sugar (to produce C2'deOAmB) resulted in a derivative that retains its ability to bind ergosterol but shows no binding to cholesterol. google.com This finding supported a model where selective ergosterol binding is the key to a better therapeutic index. google.com
Researchers have also employed a bisamidation strategy, modifying both the C16 carboxyl group and the C3' amino group simultaneously. acs.orgfigshare.com This approach aims to improve therapeutic properties by suppressing the self-aggregation associated with toxicity. acs.org Structure-activity relationship studies found that incorporating basic amino groups into the C16 amide was beneficial for activity, while lipophilic fragments helped reduce toxicity. acs.org This research led to the discovery of compound 36 , which showed 1.5-fold stronger antifungal efficacy in mice compared to a previous optimal derivative, amphamide, along with low self-aggregation and acute toxicity. acs.org
The table below details findings for analogues with mycosamine modifications.
| Analogue Name/Class | Modification Strategy | Key Research Findings | Reference(s) |
| C2'deOAmB | Removal of the C2' hydroxyl group from the mycosamine moiety. | Retains potent ergosterol-binding capability but lacks the ability to bind cholesterol, leading to enhanced selectivity. | google.com |
| Bisamide Derivatives (e.g., Compound 36 ) | Simultaneous amidation at C16-COOH and C3′-NH₂. | Suppresses self-aggregation; compound 36 showed potent in vivo efficacy and low toxicity, with a good pharmacokinetic profile. | acs.org |
Combined Modifications for Enhanced Sterol Sponge Activity
Recent research has advanced the understanding of AmB's mechanism, suggesting it acts as a "sterol sponge" that extracts ergosterol from fungal membranes. acs.orgillinois.edu Toxicity arises because it can similarly extract cholesterol from human cells. illinois.eduazolifesciences.com This insight has guided the rational design of new analogues with fine-tuned binding properties. illinois.eduazolifesciences.com
By combining structural modifications, scientists developed an analogue named AM-2-19 . acs.org This molecule incorporates changes that favor binding to ergosterol while preventing the formation of a complex with cholesterol. acs.org As a result, AM-2-19 was found to be at least as potent as AmB against over 500 species of fungi, including some resistant strains, yet it was nontoxic to human cells. acs.org In mouse models of fungal infections, AM-2-19 proved highly effective without causing the renal problems associated with the parent drug. acs.org
| Analogue Name/Class | Modification Strategy | Key Research Findings | Reference(s) |
| AM-2-19 | Combined structural modifications to tune sterol binding. | Binds effectively to ergosterol but does not form a complex with cholesterol. It is highly potent against a broad range of fungi and is nontoxic to human cells and in mouse models. | acs.org |
These targeted synthetic modifications represent a significant advancement in overcoming the primary limitation of Amphotericin B. By rationally designing derivatives based on a deeper understanding of the drug's mechanism of action, researchers are creating a new generation of polyene antifungals with the potential for high efficacy and minimal toxicity. acs.orgacs.org
Supramolecular Chemistry and Advanced Formulation Strategies for Amphotericin B Trihydrate
Self-Assembly and Aggregation States of Amphotericin B
Amphotericin B (AmB) possesses a complex supramolecular structure that allows it to self-assemble into various aggregation states in aqueous environments. tandfonline.comccjm.org This behavior is a critical determinant of its therapeutic action and toxicity profile. mdpi.comtandfonline.com The aggregation of AmB is influenced by factors such as pH and the presence of excipients. nih.gov
In aqueous media, Amphotericin B can exist in three primary aggregation states: as monomers, oligomers (often referred to as dimers), and poly-aggregates. tandfonline.comccjm.org The monomeric form consists of single AmB molecules. nih.gov When the concentration of AmB exceeds its critical aggregation concentration, it begins to self-associate. portico.org The initial step in this process is typically the formation of oligomers, such as dimers, through the hydrophobic aggregation of monomers. nih.gov These smaller aggregates can further assemble into larger, more complex structures known as poly-aggregates or super-aggregates. mdpi.comnih.gov
The different aggregation states can be identified and characterized using spectroscopic techniques. mdpi.com UV-visible spectrophotometry, for instance, is sensitive to the conformational changes that occur during aggregation, allowing for the differentiation of monomeric, dimeric, and poly-aggregated forms. mdpi.comresearchgate.net Monomeric AmB typically shows characteristic absorption bands between 363-406 nm, while the dimeric form is associated with a band around 328 nm. researchgate.net
Table 1: Spectroscopic Characteristics of Amphotericin B Aggregation States
| Aggregation State | Characteristic UV Absorption Bands |
| Monomer | 363-383 nm and 406 nm |
| Dimer (Oligomer) | ~328 nm |
| Poly-aggregate | Hypsochromic shift (e.g., 321-324 nm) |
The aggregation state of Amphotericin B is intrinsically linked to its biological activity, including its efficacy against fungal cells and its toxicity towards mammalian cells. mdpi.com Different aggregation states exhibit varying affinities for ergosterol (B1671047) (the primary sterol in fungal cell membranes) and cholesterol (the primary sterol in mammalian cell membranes). mdpi.com
The monomeric form of AmB is thought to interact selectively with ergosterol-rich fungal membranes, forming pores that lead to cell death, while having less effect on cholesterol-containing mammalian cells. tandfonline.comportico.org This selective interaction contributes to a more favorable safety profile. tandfonline.com
Conversely, oligomeric forms, particularly small, water-soluble aggregates, are often associated with higher toxicity. tandfonline.comnih.gov These oligomers can form transmembrane channels in both ergosterol- and cholesterol-containing membranes, leading to indiscriminate cell lysis and contributing to the drug's notorious side effects. tandfonline.com Some studies suggest the dimeric form is the most toxic. mdpi.com
Poly-aggregated or super-aggregated forms are generally considered the least toxic state. mdpi.comnih.gov Heat treatment of certain AmB formulations can induce the formation of these super-aggregates, which has been shown to decrease in vitro cytotoxicity while preserving antifungal activity. tandfonline.comnih.gov Therefore, controlling the aggregation state is a key strategy for improving the therapeutic index of Amphotericin B, aiming to favor the less toxic monomeric and poly-aggregated states over the more toxic oligomeric forms. ccjm.orgmdpi.com
Excipients play a crucial role in controlling the self-assembly and aggregation state of Amphotericin B in pharmaceutical formulations. tandfonline.comnih.gov By interacting with AmB molecules, these inactive ingredients can stabilize a desired aggregation state, thereby influencing the drug's efficacy and toxicity. tandfonline.com
For example, cyclodextrins have been used to obtain the monomeric state of AmB. tandfonline.comccjm.org However, this monomeric form, when complexed with cyclodextrins, has been reported to be the most toxic state, possibly due to a less specific mechanism of action involving the generation of reactive oxygen species. tandfonline.com
In contrast, the bile salt sodium deoxycholate is used in the conventional formulation (Fungizone®) to solubilize AmB in the form of mixed micelles. mdpi.comtandfonline.com This interaction results in the formation of oligomeric and poly-aggregated forms of the drug. tandfonline.comccjm.org These aggregated forms are believed to bind more selectively to the ergosterol in fungal cell membranes. tandfonline.comccjm.org Other excipients, such as certain surfactants like lauryl sucrose, can also induce the monomerization of AmB, which has been correlated with a decrease in acute toxicity in vivo. seq.es
Lipid-Based Drug Delivery Systems
To mitigate the toxicity associated with conventional Amphotericin B formulations, various lipid-based drug delivery systems have been developed. These advanced formulations aim to alter the drug's pharmacokinetic profile and reduce its interaction with mammalian cell membranes, thereby improving its therapeutic index. mdpi.comnih.gov Among these, liposomal formulations have become a cornerstone of modern AmB therapy. mdpi.com
Liposomes are microscopic vesicles composed of one or more concentric lipid bilayers enclosing an aqueous core. tandfonline.comseq.es In liposomal Amphotericin B formulations, such as AmBisome®, the drug is incorporated into these lipid structures. ccjm.org These formulations are designed to keep the drug encapsulated while in circulation, reducing its exposure to host tissues and minimizing toxicity. nih.gov
The composition of the liposome (B1194612) is critical to its function. Typically, they are composed of phospholipids, such as hydrogenated soy phosphatidylcholine (HSPC) and distearoylphosphatidylglycerol (DSPG), and cholesterol. ccjm.org Cholesterol is a key component that enhances the stability of the liposomal membrane, reduces permeability, and prevents the premature release of the encapsulated drug. seq.es The specific lipid composition, particle size, and charge of the liposomes can significantly affect the formulation's stability, pharmacokinetic properties, and biological activity. oup.com
Table 2: Components of a Representative Liposomal Amphotericin B Formulation (AmBisome®)
| Component | Function |
| Amphotericin B | Active Pharmaceutical Ingredient |
| Hydrogenated Soy Phosphatidylcholine (HSPC) | Forms the primary structural component of the lipid bilayer |
| Cholesterol | Stabilizes the liposomal membrane, reduces permeability |
| Distearoylphosphatidylglycerol (DSPG) | Negatively charged phospholipid contributing to stability |
| Other excipients (e.g., Sucrose) | May be used as a lyoprotectant during freeze-drying |
In liposomal formulations, the amphiphilic nature of Amphotericin B allows it to be intercalated within the lipid bilayer of the vesicles. mdpi.com The hydrophobic polyene chain of the AmB molecule interacts with the acyl hydrocarbon chains of the phospholipids, while the hydrophilic polyol portion is oriented towards the aqueous environment. seq.es This integration into the bilayer is a key mechanism for achieving high encapsulation efficiency and ensuring the stability of the formulation.
The stability of liposomal AmB is a critical quality attribute, ensuring that the drug remains encapsulated until it reaches its target site. seq.esnih.gov Colloidal stability refers to the ability of the liposomes to remain dispersed without significant aggregation or flocculation over time. oup.comnih.gov Chemical stability involves preventing the degradation of both the encapsulated AmB and the lipid components. nih.gov
Factors influencing stability include the lipid composition, the drug-to-lipid ratio, particle size, and the manufacturing process. oup.com For instance, the inclusion of cholesterol significantly improves membrane rigidity and in vivo stability. seq.es The manufacturing process, which may include steps like heating, can influence the final aggregation state of AmB within the liposome bilayer, which in turn affects the drug's release profile and safety. tandfonline.com Lyophilization (freeze-drying) is often employed to enhance the long-term storage stability of the formulation, and the resulting powder is reconstituted before use. tandfonline.comnih.gov The stability of the reconstituted product is also crucial and is typically maintained for a specified period under controlled conditions. nih.gov
Liposomal Formulations
Lipid Composition and its Influence on Properties
The composition of lipids in liposomal formulations of Amphotericin B plays a critical role in determining the physicochemical properties and biological performance of the delivery system. The choice of phospholipids, sterols, and other lipidic components influences factors such as vesicle size, drug loading, stability, and in vivo toxicity.
Research has shown that the lethality of liposomal AmB preparations is a function of their lipid composition and diameter. nih.gov A study comparing different lipid compositions found that sterol-containing liposomes were generally less lethal in vivo than those without sterols. nih.govresearchgate.net The rank order for the reduction of lethality was found to be sterol-containing liposomes > solid liposomes > fluid liposomes. nih.govasm.org This suggests that the rigidity of the lipid bilayer, influenced by the presence of sterols like cholesterol, is a key factor in mitigating the toxicity of AmB. nih.govasm.org The mechanism by which liposomes reduce the lethality of amphotericin B is thought to be by slowing its rate of transfer to a sensitive cellular target. nih.govasm.org
Furthermore, the size of the liposomes also modulates their toxicity, with small sterol-containing vesicles generally being less lethal than larger vesicles of the same composition. nih.govasm.org While lipid composition significantly impacts toxicity, it has been observed that there are no significant differences in the in vitro fungicidal activity among various liposomal formulations against Candida tropicalis and Saccharomyces cerevisiae. nih.govasm.org
Lipid Complexes (e.g., Amphotericin B Lipid Complex)
Amphotericin B Lipid Complex (ABLC) represents a significant advancement in the formulation of AmB, designed to reduce the toxicity associated with the conventional deoxycholate formulation. drfungus.org ABLC is a complex of Amphotericin B with two phospholipids, l-α-dimyristoylphosphatidylcholine (DMPC) and l-α-dimyristoylphosphatidylglycerol (DMPG), in a 7:3 molar ratio. drugs.comnih.gov This formulation results in large, ribbon-like structures with a particle size ranging from 1,600 to 11,000 nm. taylorfrancis.comccjm.org
The primary mechanism of action of ABLC is the same as conventional Amphotericin B, which involves binding to ergosterol in the fungal cell membrane, leading to increased permeability and cell death. leadiant.comgoodrx.compharmacompass.com The lipid complex formulation, however, alters the pharmacokinetic profile of the drug. After intravenous administration, ABLC is rapidly cleared from the bloodstream and accumulates in tissues of the reticuloendothelial system, such as the liver, spleen, and lungs. drfungus.orgnih.gov It is believed that at the site of infection, fungal lipases selectively release Amphotericin B from the lipid complex. nih.gov This targeted release mechanism may contribute to its reduced toxicity compared to the conventional formulation. drfungus.org
Colloidal Dispersions
Amphotericin B Colloidal Dispersion (ABCD) is another lipid-based formulation developed to improve the therapeutic index of Amphotericin B. drfungus.orgnih.gov ABCD is a stable, equimolar complex of Amphotericin B and cholesteryl sulfate (B86663), forming uniform, disk-shaped particles approximately 115 nm in diameter and 4 nm in thickness. drfungus.orgnih.govwhuhzzs.com
The mechanism of action of ABCD is identical to that of conventional Amphotericin B, relying on its interaction with fungal membrane sterols. drfungus.org However, the pharmacokinetic properties of ABCD differ significantly from the deoxycholate formulation. Following administration, ABCD is rapidly cleared from the circulation and distributed to tissues, with high concentrations found in the liver. drfungus.orgkarger.com This rapid clearance from the plasma is thought to contribute to its reduced nephrotoxicity, as lower peak serum levels are achieved. drfungus.orgnih.gov The complex is taken up by the reticuloendothelial system, where Amphotericin B is gradually released. drfungus.org
Nanoemulsions and Nanosuspensions
Nanoemulsions and nanosuspensions are nanotechnology-based approaches that have been explored to enhance the delivery of Amphotericin B. These formulations aim to improve the solubility and bioavailability of the drug. nih.govmdpi.com
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a cosurfactant, with droplet sizes typically in the range of 20-200 nm. tandfonline.com For Amphotericin B, nanoemulsions have been developed for topical delivery to treat skin fungal infections. nih.govnih.gov One study reported the development of a nanoemulsion composed of Capmul PG8, Labrasol, and polyethylene (B3416737) glycol-400, which demonstrated a small globular size (49.5 ± 1.5 nm) and sustained release of AmB. nih.gov This formulation also showed enhanced skin penetration compared to a drug solution and a commercial liposomal formulation. nih.gov Another study formulated a nanoemulsion using sesame oil, Tween 20, and ethanol, which exhibited improved in vitro drug release compared to a suspension of Amphotericin B. indexcopernicus.com
Nanosuspensions are colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers, with a particle size typically below one micrometer. This approach is particularly useful for poorly water-soluble drugs like Amphotericin B. mdpi.com Nanosuspensions of Amphotericin B have been produced by methods such as high-pressure homogenization and a simple magnetic stirring method. nih.govbenthamdirect.comingentaconnect.com One study reported the production of AmB nanosuspensions with a mean particle size of 348.9 ± 21.2 nm using a magnetic stirring method. benthamdirect.comingentaconnect.com These nanosuspensions demonstrated improved saturated solubility and dissolution rate compared to the raw drug. benthamdirect.comingentaconnect.com Another study produced AmB nanosuspensions with a particle size of 528 nm via high-pressure homogenization for oral administration. nih.gov
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are advanced lipid-based drug delivery systems that have been investigated for the delivery of Amphotericin B. nih.govresearchgate.net These formulations offer advantages such as controlled release, protection of the encapsulated drug, and the potential for targeted delivery. researchgate.netbohrium.com
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that are composed of a blend of solid and liquid lipids. researchgate.net The presence of liquid lipid in the solid matrix of NLCs can lead to imperfections in the crystal lattice, providing more space to accommodate the drug and potentially increasing drug loading and reducing drug expulsion during storage. researchgate.net
Studies have shown that Amphotericin B can be successfully incorporated into both SLNs and NLCs. nih.govresearchgate.net Poloxamer 407 has been identified as an effective stabilizer for these AmB-loaded lipid dispersions. nih.govresearchgate.net Physicochemical characterization using techniques such as differential scanning calorimetry and X-ray diffractometry has indicated that AmB is molecularly dispersed or in an amorphous form within the lipid matrix of these nanoparticles. nih.govresearchgate.net These formulations have been shown to enhance the solubility of AmB, provide sustained release characteristics, and exhibit reduced hemolytic activity compared to the conventional formulation. researchgate.netbohrium.com Furthermore, in vitro antifungal testing has suggested that AmB-loaded SLNs and NLCs can be as effective or even more effective than the free drug. researchgate.netbohrium.com
Polymer-Based and Other Novel Delivery Systems
Beyond lipid-based formulations, a variety of polymer-based and other novel delivery systems are being actively investigated to overcome the challenges associated with Amphotericin B administration. nih.gov These systems utilize the diverse properties of polymers to create carriers such as polymeric nanoparticles, micelles, and conjugates, aiming to improve the drug's bioavailability and reduce its side effects. nih.govnih.gov The versatility in the molecular design of polymers allows for the development of delivery systems with tailored characteristics. nih.gov
Polymeric Nanoparticles and Micelles
Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. nih.gov Various biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), poly(lactic acid) (PLA), and polycaprolactone (B3415563) (PCL), have been used to formulate Amphotericin B nanoparticles. nih.govtandfonline.comnih.govresearchgate.net
For instance, PLGA and PLGA-poly(ethylene glycol) (PEG) blend nanoparticles have been developed to encapsulate AmB. tandfonline.com In one study, an emulsion solvent evaporation technique was employed, and a factorial design was used to optimize the formulation. The optimized PLGA and PLGA-PEG nanoparticles had sizes of 189.5 ± 90 nm and 169 ± 6.9 nm, respectively, with high encapsulation efficiencies of 94.0 ± 1.3% and 92.8 ± 2.9%. tandfonline.comresearchgate.net Another study utilized polycaprolactone (PCL) to prepare AmB-loaded nanoparticles via nanoprecipitation, achieving a mean hydrodynamic particle size of 183 nm and an encapsulation efficiency of 85%. researchgate.net These nanoparticles demonstrated a pH-dependent drug release profile, following Korsmeyer-Peppas kinetics. researchgate.netmdpi.com
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. They typically consist of a hydrophobic core that can encapsulate poorly water-soluble drugs like Amphotericin B, and a hydrophilic shell that provides stability and biocompatibility. nih.gov
Several studies have explored the use of polymeric micelles for AmB delivery. Micelles of poly(ethylene oxide)-block-poly(β-benzyl-L-aspartate) (PEO-PBLA) have been shown to solubilize AmB with a loading efficiency of 27-30%. nih.gov These AmB-loaded micelles were spherical with a mean diameter of approximately 25.8 nm. nih.gov Another study developed AmB-loaded micelles using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) and lecithin, which also showed potential for improved delivery. nanomedicine-rj.comresearchgate.net Furthermore, micelles prepared with polyvinyl caprolactam–polyvinyl acetate (B1210297)–polyethylene glycol copolymer (Soluplus®) have demonstrated a mean particle size of around 80 nm and an entrapment efficiency of up to 95%. mdpi.com These micelles were found to protect AmB from degradation in a simulated gastric environment and enhance its uptake in Caco-2 cells. mdpi.com
Prodrugs
Prodrug strategies for Amphotericin B (AmB) aim to reversibly modify the molecule's structure to enhance its properties, such as solubility and toxicity profile, while ensuring the active form is released in the body. nih.govorientjchem.org One approach involves attaching a designer phosphate (B84403) promoiety to the AmB molecule. nih.gov This modification temporarily "switches off" the drug's mode of action, which is then restored upon activation by host plasma enzymes. nih.gov This strategy has been shown to decrease the toxicity of AmB against Candida and Aspergillus species. nih.gov
Another advanced method utilizes "Click" boronate chemistry to conjugate AmB to a linear dendritic telodendrimer (TD) scaffold. nih.govnih.gov This creates self-assembling prodrugs that form monodispersed micelles. nih.gov A key feature of this system is its responsiveness to the microenvironment of an infection; the prodrugs are designed to sustain drug release in circulation, which is accelerated in the acidic and high Reactive Oxygen Species (ROS) conditions found at sites of infection and inflammation. nih.govnih.gov
PEGylation, the attachment of polyethylene glycol (PEG) chains, has also been explored to create water-soluble prodrugs. stratech.co.uktau.ac.il Two such novel PEG amide conjugates, referred to as AB1 and AM2, have demonstrated significantly improved water solubility—up to 5000-fold higher than the parent AmB. tau.ac.il These nonlabile conjugates show a marked decrease in toxicity while retaining potent antifungal activity. tau.ac.il The water solubility of the AM2 derivative increased to 700 µg/mL, while the AB1 derivative's solubility reached 5,500 µg/mL, compared to less than 1 µg/mL for unmodified Amphotericin B. stratech.co.uk
| Prodrug Strategy | Chemical Modification | Key Research Findings |
| Phosphate Promoiety | Attachment of a designer phosphate group. nih.gov | Temporarily inactivates the drug, with release initiated by host plasma enzymes; demonstrated a safer toxicity profile. nih.gov |
| Telodendrimer Conjugates | "Click" boronate chemistry to conjugate AmB to a telodendrimer scaffold, forming self-assembling micelles. nih.gov | Enables sustained release that is accelerated by the acidic pH and ROS at infection sites. nih.govnih.gov |
| PEGylation (AB1) | Covalent attachment of a PEG chain via an amide linkage. tau.ac.il | Increased water solubility by >5000-fold (to 5.5 mg/mL) compared to unmodified AmB. stratech.co.uktau.ac.il |
| PEGylation (AM2) | Covalent attachment of a PEG chain to the methyl-ester of AmB. tau.ac.il | Increased water solubility by >700-fold (to 0.7 mg/mL); cured all mice in a systemic candidiasis model at a 7 mg/kg dose. stratech.co.uktau.ac.il |
Self-Emulsifying Drug Delivery Systems (SEDDS)
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes co-solvents designed to improve the oral delivery of poorly water-soluble drugs like Amphotericin B. nih.govasiapharmaceutics.info These formulations spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous environment, such as the gastrointestinal tract. nih.govasiapharmaceutics.info This process presents the drug in a solubilized form, and the small droplet size provides a large surface area that can enhance absorption. asiapharmaceutics.info
Various SEDDS formulations for AmB have been developed by screening different excipients to determine optimal solubility and emulsification performance. nih.govasiapharmaceutics.info One study developed two formulations, FA and FB, using components like DMSO, Captex 300, Cremophor EL, Cremophor RH40, and Tween 80. nih.gov Another successful formulation consisted of glyceryl monooleate, Tween 80, polyethylene glycol 400 (PEG 400), and propylene (B89431) glycol, which achieved an AmB content of about 8 mg/mL. ingentaconnect.com These systems have demonstrated the ability to significantly improve the dissolution rate of AmB, with studies showing 100% dissolution within 30 minutes, compared to the negligible dissolution of the pure drug. asiapharmaceutics.info Furthermore, in vitro studies using rat intestine showed 100% drug permeation within 30 minutes from a SEDDS formulation, whereas negligible permeation was observed from a suspension of the pure drug. asiapharmaceutics.info
| Formulation | Components | Mean Droplet Size | Zeta Potential | Key Research Findings |
| FA | DMSO, Captex 300, Cremophor EL nih.gov | 27.70 ± 0.5 nm nih.gov | -11.4 ± 3.25 mV nih.gov | Showed 1.45% mucus permeation. nih.gov |
| FB | DMSO, Captex 300, Cremophor RH40, Tween 80 nih.gov | 30.17 ± 0.7 nm nih.gov | -13.6 ± 2.75 mV nih.gov | Showed 1.37% mucus permeation. nih.gov |
| AmB-OA SNEDDS | N/A | ~56 nm researchgate.net | N/A | Resulted in an 8.9-fold higher total drug exposure (AUC) in pharmacokinetic studies compared to free AmB. researchgate.net |
Peptoid Conjugates and Self-Assembled Nanoparticles
Advanced formulations based on self-assembly principles have been developed to improve the delivery of Amphotericin B. One such strategy involves telodendrimer-based prodrugs that self-assemble into nanoparticle structures. nih.gov In this approach, AmB is conjugated to a telodendrimer scaffold, and the resulting amphiphilic molecules spontaneously form core-shell micellar nanoparticles in an aqueous solution. nih.govnih.gov The aggregation status of AmB within these nanoparticles is a critical factor, as monomeric forms of the drug are associated with different activity and toxicity profiles compared to aggregated forms. nih.gov Characterization using UV-vis spectrometry can be employed to probe this aggregation state within the nanocarriers. nih.gov The optimized AmB-telodendrimer prodrugs were found to self-assemble into monodispersed micelles with small particle sizes and neutral surface charges. nih.gov
Chondroitin Sulfate Surface-Modified Liposome Nanoparticles
To enhance the delivery of Amphotericin B to specific cellular targets, liposomal nanoparticles can be surface-modified with targeting moieties. nih.gov Chondroitin sulfate (CS), a glycosaminoglycan, has been used to create surface-modified liposomes designed to effectively transport AmB to macrophages. nih.govtandfonline.com These formulations are typically prepared using the thin film hydration method to form conventional liposomes, which are then coated with CS. nih.govtandfonline.com
The resulting CS surface-modified liposome formulations (CS-SML-F) have been characterized for their physicochemical properties. nih.gov Optimized formulations exhibit particle sizes of approximately 280 nm with a polydispersity index (PDI) of around 0.3. nih.govtandfonline.com They maintain a stable negative surface charge of about -30 mV. nih.govtandfonline.com Morphological studies using electron microscopy confirm a uniform distribution of spherical liposome particles. nih.govtandfonline.com Research has demonstrated that this CS surface modification enhances the targeting of the nanoparticles to macrophage binding sites, which can be advantageous for treating intracellular infections. nih.govtandfonline.com
| Formulation Type | Mean Particle Size | Polydispersity Index (PDI) | Zeta Potential | Key Research Finding |
| CS-SML-F | ~280 nm nih.govtandfonline.com | ~0.3 nih.govtandfonline.com | ~ -30 mV nih.govtandfonline.com | CS surface modification enhanced targeting to macrophage binding sites. nih.gov |
Molecular Umbrella Systems
Molecular umbrella systems represent a novel supramolecular strategy for conjugating Amphotericin B to enhance its therapeutic properties. nih.govnih.gov These systems are constructed from molecules containing two or more facially amphiphilic "walls" attached to a central scaffold. nih.govacs.org When AmB is attached to this scaffold, the umbrella can adopt different conformations depending on the environment. nih.gov In an aqueous medium, the umbrella is thought to fold to shield the lipophilic faces of itself and the AmB molecule, creating a hydrophilic exterior that improves water solubility and reduces the tendency of the drug to aggregate. nih.govacs.org
Tetrawalled and octawalled molecular umbrella conjugates of AmB have been synthesized. nih.govacs.org These conjugates exhibit high water solubility and, importantly, a cleavable disulfide moiety is often included in the design. nih.gov This feature confers prodrug properties, allowing for the release of an active AmB derivative under reducing conditions present in the body. nih.gov A primary benefit of this strategy is the dramatic reduction in the hemolytic activity associated with aggregated forms of AmB. nih.govnih.gov By minimizing aggregation, the molecular umbrella-AmB conjugates display enhanced cellular selectivity. nih.govresearchgate.net
Advanced Characterization Techniques for Formulations
The development of advanced Amphotericin B formulations necessitates the use of sophisticated characterization techniques to understand their structure and behavior at the nanoscale. xenocs.commdpi.com Methods such as differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FT-IR), and electron microscopy are used to determine properties like thermal behavior, chemical integrity, and morphology. mdpi.comnih.gov For complex nanocarriers like liposomes and nanoparticles, more specialized techniques are required to elucidate details of their size, shape, and internal structure, which are critical to their function. xenocs.commdpi.com
Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS)
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-destructive techniques for analyzing the structure of drug formulations at the nanoscale (1 to over 100 nm). mdpi.comnih.gov These methods are particularly well-suited for characterizing liposomes, micelles, and other nanoparticles in their near-native state in solution, providing information on particle size, shape, and lamellarity (the number of lipid bilayers). xenocs.commdpi.comnih.gov SAXS has been used to determine the global features of lamellarity in liposomal AmB formulations. nih.gov
SANS offers unique advantages for studying lipid-based systems due to the significant difference in neutron scattering length between hydrogen and its isotope, deuterium. mdpi.comnih.gov This allows for a "contrast variation" approach, where specific components of a formulation (e.g., the lipid, the solvent, or the drug) can be selectively deuterated to make them "visible" or "invisible" to neutrons, revealing fine structural details of the nanoparticle that are otherwise inaccessible. mdpi.com Furthermore, stopped-flow SANS experiments allow for the kinetic analysis of formulation interactions with model membranes. manchester.ac.uknih.gov Such studies on AmB have shown that formulation with sodium cholesteryl sulfate significantly increases the rate of the drug's interaction with and structural changes to lipid vesicles, with the onset of changes occurring within approximately 5 seconds in ergosterol-containing model membranes. manchester.ac.uknih.gov
NMR and XRD Studies of Aggregation States
Nuclear Magnetic Resonance (NMR) and X-ray Diffraction (XRD) are powerful techniques for elucidating the structure and aggregation behavior of Amphotericin B at the molecular level.
NMR Spectroscopy: Both solution-state and solid-state NMR (SSNMR) have been instrumental in characterizing AmB aggregates. 1H-NMR studies in solution can differentiate between various aggregation states based on chemical shift and line broadening effects. For instance, in dimethylsulfoxide (DMSO), AmB predominantly exists as a monomer at low concentrations (below 10-4 M), while at higher concentrations (5x10-3 M to 10-2 M), it forms stable dimers. researchgate.net Based on NMR data, a "head-to-tail" arrangement has been proposed for these dimers. researchgate.net
SSNMR has provided unprecedented, atomistic-resolution structures of AmB aggregates, which is challenging due to the compound's tendency to form insoluble and non-crystalline assemblies. nih.gov Innovations in sample preparation and the adaptation of SSNMR experiments originally designed for proteins have enabled the determination of apo and sterol-bound AmB aggregate structures. nih.gov These studies have revealed that in the presence of the fungal sterol ergosterol, AmB can form a stable, seven-molecule assembly that constitutes an ion-conductive channel. nih.gov
X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is a key technique for characterizing the solid-state properties of AmB. It is used to identify the crystalline or amorphous nature of the initial solid form of the drug before its incorporation into formulations. researchgate.net Furthermore, XRD is employed to analyze the solid drug after it has been in equilibrium with various solvents or excipients, providing insight into potential changes in its polymorphic form. researchgate.net Studies combining NMR and XRD have helped to elucidate the interactions between AmB and excipients, which are crucial for controlling the formation of specific aggregation states (monomer, oligomer, or poly-aggregate) within a formulation. uea.ac.uk X-ray diffraction has also been used to study the effect of AmB on the periodicity of lipid multibilayers, revealing how the drug incorporates into and alters membrane structure. scispace.com
| Technique | Key Findings for Amphotericin B Aggregation | References |
|---|---|---|
| 1H-NMR (Solution) | Distinguishes monomers (at <10-4 M in DMSO) from stable dimers (at >5x10-3 M in DMSO). Supports a head-to-tail dimer model. | researchgate.net |
| Solid-State NMR (SSNMR) | Provides high-resolution structures of insoluble aggregates. Revealed a seven-molecule channel assembly in the presence of ergosterol. | nih.govnih.gov |
| Powder X-ray Diffraction (PXRD) | Characterizes the initial solid form (crystalline/amorphous) of AmB and analyzes changes after equilibration with solvents or excipients. | researchgate.netuea.ac.uk |
UV-Vis Spectroscopy and Fluorescence Techniques
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are highly sensitive methods for monitoring the aggregation state of Amphotericin B in various media. helmholtz-berlin.de The heptaene chromophore within the AmB molecule gives rise to distinct spectral properties that are exquisitely sensitive to conformational changes and intermolecular interactions that occur upon aggregation. helmholtz-berlin.de
UV-Vis Spectroscopy: The state of AmB aggregation can be readily assessed by UV-Vis spectroscopy. helmholtz-berlin.de
Monomeric AmB: In organic solvents like methanol (B129727) or DMSO, where it exists as a monomer, the absorption spectrum displays a well-defined vibronic structure with four characteristic peaks, typically around 346, 363, 382, and 406 nm. nih.gov
Aggregated AmB: In aqueous solutions, AmB self-aggregates, leading to significant spectral changes. The formation of dimers and oligomers is characterized by the appearance of a broad absorption band around 328-340 nm. uea.ac.uk Poly-aggregated states show low-intensity peaks between 360 and 420 nm. uea.ac.uk The ratio of the absorbance at ~340 nm to that at ~409 nm is often used as a quantitative measure of the degree of aggregation. uea.ac.uk
Fluorescence Techniques: Fluorescence spectroscopy provides complementary information on AmB's molecular organization. uea.ac.uk The fluorescence lifetime, in particular, is sensitive to the formation of dimers and larger aggregates. uea.ac.uk Studies have confirmed that monomeric and dimeric states of AmB possess different fluorescence spectra. thermofisher.com For instance, fluorescence emission can occur from a different energy state than the one initially excited, and this behavior is modulated by the aggregation state. researchgate.net These techniques are crucial for studying the drug's association state both in solution and when interacting with lipid membranes.
| Aggregation State | Key UV-Vis Spectral Features | References |
|---|---|---|
| Monomer | Four distinct absorption peaks (~346, 363, 382, 406 nm) | nih.gov |
| Oligomer/Dimer | Broad absorption band at ~328-340 nm | uea.ac.uk |
| Poly-aggregate | Low-intensity peaks in the 360-420 nm range | uea.ac.uk |
Cryo-TEM Analysis
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an invaluable imaging technique for the direct visualization of the morphology of colloidal systems, including advanced Amphotericin B formulations, in their native, hydrated state. thermofisher.com This method involves vitrifying a thin film of the sample by rapid plunging into a cryogen, which preserves the delicate supramolecular structures without the artifacts associated with conventional drying or staining methods. thermofisher.com
Cryo-TEM has been successfully applied to visualize and characterize different liposomal formulations of Amphotericin B. The technique provides direct evidence of vesicle morphology, such as size, shape, and lamellarity (the number of lipid bilayers). For example, Cryo-TEM images can clearly distinguish between conventional liposomes, commercial formulations like AmBisome®, and newer formulations such as PEGylated liposomes, revealing differences in their ultrastructure. This direct visualization is critical for quality control and for understanding how formulation parameters influence the final structure of the drug delivery vehicle, which in turn affects its biological performance.
Fluorescence-Lifetime-Imaging Microscopy
Fluorescence-Lifetime-Imaging Microscopy (FLIM) is a sophisticated technique that creates an image based on the fluorescence lifetime of a fluorophore at each pixel, rather than its intensity. The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state and is highly sensitive to the molecule's local micro-environment and organization.
FLIM is particularly powerful for studying the molecular organization of AmB, as different aggregation states exhibit distinct and characteristic fluorescence lifetimes. This allows for the spatial mapping of various AmB species within complex environments like lipid membranes. Research has identified specific lifetime components corresponding to different AmB structures:
Monomeric State: Characterized by lifetimes of approximately 0.35 ns (from the S1 state) and ≤ 10 ps (from the S2 state).
Dimeric State: Shows a significantly longer lifetime of around 14 ns.
Associated Dimers (Aggregates): Exhibit an intermediate lifetime of about 3.5 ns.
By applying FLIM to AmB in lipid monolayers, researchers have shown that the drug preferentially binds to cholesterol-containing membranes in the form of associated dimers. In contrast, when interacting with ergosterol-containing membranes, monomers and dimers are also observed, which may be linked to its selective antifungal action.
| Amphotericin B Species | Characteristic Fluorescence Lifetime (τ) | References |
|---|---|---|
| Monomer (S1 emission) | 0.35 ns | |
| Monomer (S2 emission) | ≤ 10 ps | |
| Dimer | 14 ns | |
| Associated Dimers | 3.5 ns |
Fluorescence-Detected Linear Dichroism
Linear Dichroism (LD) is a spectroscopic technique that measures the differential absorption of linearly polarized light by an oriented sample. When applied to fluorescent molecules, it can provide detailed information about the orientation of the molecule's transition dipole moments relative to a fixed axis, and thus the orientation of the molecule itself.
UV-Vis linear dichroism studies of Amphotericin B embedded in oriented lipid multilayers have been used to determine its orientation within the membrane. By analyzing the dichroic ratio, it's possible to calculate the mean orientation and the range of allowed orientations for the antibiotic. These studies have shown that the presence of sterols in the membrane has a striking effect on AmB's orientation. For instance, in dipalmitoylphosphatidylcholine (DPPC) multilayers, the presence of cholesterol causes the mean orientation of AmB to become closer to the normal of the membrane surface and narrows the range of its possible orientations. A small fraction of AmB molecules may remain adsorbed parallel to the multilayer surface. Analysis of fluorescence anisotropy from the S2 state has also revealed components assigned to antiparallel AmB dimeric structures. scispace.com This information is crucial for validating structural models of AmB's mechanism of action, such as the formation of transmembrane pores.
Biophysical and Computational Studies of Amphotericin B Trihydrate Interactions
Molecular Dynamics Simulations of Membrane Interactions
Molecular dynamics (MD) simulations have proven to be a powerful tool for elucidating the intricate interactions between Amphotericin B (AmB) and lipid bilayers at an atomic level. These computational studies provide insights into the conformational dynamics of AmB oligomers within the membrane, their orientation, and the specific molecular interactions that govern their function.
Conformational Properties of Oligomers in Bilayers
MD simulations have revealed that the conformation of Amphotericin B molecules and their oligomeric assemblies is significantly influenced by the lipid environment. nih.gov When embedded in a lipid bilayer, AmB molecules can adopt different arrangements, with hydrogen bonding playing a crucial role in stabilizing the oligomeric structures that form ion channels. nih.govdoi.org Studies have shown that the polar head groups of AmB molecules, containing hydroxyl, amino, and carboxyl groups, engage in extensive intermolecular hydrogen bonding. nih.govdoi.org This network of hydrogen bonds is essential for maintaining the stability of the channel in its open and functional state. nih.gov
Simulations have also highlighted differences in the conformational behavior of AmB derivatives compared to the parent molecule within a membrane environment. nih.govnih.gov For instance, modifications to the amino and carboxyl groups can lead to conformational transitions in the polar head of the antibiotic. nih.gov These conformational changes are thought to influence the stability of the transmembrane channels formed by the derivatives. nih.gov The structure of the AmB channel has been a subject of intense research, with models suggesting that a stable assembly of seven AmB molecules can form an ion-conductive channel in the presence of ergosterol (B1671047). nih.gov
Wobbling Dynamics and Orientation within Membranes
The orientation and dynamics of Amphotericin B within the lipid bilayer are critical to its mechanism of action. MD simulations have provided detailed information on the "wobbling" dynamics of AmB molecules. This motion refers to the tilting and rotational movements of the molecule relative to the membrane normal. The extent of this wobbling is dependent on the surrounding lipid and sterol composition. nih.gov
Studies have shown that AmB and its derivatives can penetrate the hydrophobic core of the membrane to varying degrees. nih.gov The orientation of AmB within the membrane is a topic of ongoing research, with two primary models being considered: the classic ion channel model, where AmB molecules are oriented vertically to form a transmembrane pore, and the sterol sponge model, where AmB molecules are adsorbed laterally on the membrane surface. nih.gov Polarization-sensitive stimulated Raman scattering imaging has been used to investigate the orientation of AmB in fungal cell membranes, providing experimental data to complement computational models. nih.gov Molecular dynamics simulations have shown that AmB molecules can either interact horizontally with the membrane surface or adopt a more vertical orientation, with the polar head interacting with the phospholipid headgroups. frontierspartnerships.orgresearchgate.net
Model Membrane Systems for Research
To investigate the complex interactions between Amphotericin B and biological membranes in a controlled manner, researchers utilize various model membrane systems. These artificial bilayers mimic the fundamental structure of cell membranes and allow for detailed biophysical characterization.
Giant Unilamellar Liposomes (GUVs)
Giant Unilamellar Vesicles (GUVs) are a valuable tool in membrane research due to their size, which is comparable to that of eukaryotic cells. This allows for direct visualization of membrane phenomena using light microscopy techniques. GUVs provide a platform to study the effects of Amphotericin B on membrane integrity, domain formation, and permeability in a simplified and well-defined system.
Dipalmitoylphosphatidylcholine (DPPC), Dimirystoylphosphatidylcholine (DMPC), Palmitoyl-Oleoyl-Phosphatidylcholine (POPC) Liposomes
Liposomes composed of specific phospholipids are widely used to study the interactions of Amphotericin B with membranes of varying composition and physical properties.
Dipalmitoylphosphatidylcholine (DPPC): DPPC is a saturated phospholipid that forms relatively rigid and ordered membranes. Liposomes made from DPPC are used to investigate how membrane fluidity affects the interaction and channel-forming activity of AmB. mdpi.com
Dimyristoylphosphatidylcholine (DMPC): DMPC is another saturated phospholipid with shorter acyl chains than DPPC, resulting in a more fluid membrane at physiological temperatures. mdpi.com DMPC liposomes have been used in molecular dynamics simulations to study the insertion and orientation of AmB within the bilayer. nih.govfrontierspartnerships.org
Palmitoyl-Oleoyl-Phosphatidylcholine (POPC): POPC is a mixed-chain phospholipid containing one saturated and one unsaturated acyl chain, which results in a more fluid and biologically relevant membrane model. nih.gov POPC liposomes are often used in studies investigating the role of sterols, such as cholesterol and ergosterol, in mediating the effects of AmB. nih.govnih.gov
| Liposome (B1194612) Composition | Key Research Focus | Relevant Findings |
|---|---|---|
| DPPC | Influence of membrane rigidity on AmB interaction. | Studies show AmB can induce phase separation and alter the thermotropic properties of DPPC bilayers. mdpi.com |
| DMPC | Molecular dynamics of AmB insertion and channel formation. | Simulations reveal details of AmB orientation and its ordering effect on surrounding lipid acyl chains. nih.govfrontierspartnerships.org |
| POPC | Role of sterols (cholesterol vs. ergosterol) in AmB activity. | Research indicates that the presence and type of sterol significantly modulate the structure and stability of AmB channels. nih.govnih.gov |
Spectroscopic Investigations of Drug-Membrane Interactions
A variety of spectroscopic techniques have been instrumental in probing the interactions between Amphotericin B and lipid membranes, providing valuable data that complements computational and microscopic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR has been a powerful tool for determining the three-dimensional structure of AmB assemblies within membranes. nih.gov It has provided experimental evidence for the formation of seven-molecule ion channels in the presence of ergosterol. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide information about the conformation and orientation of molecules. Linear dichroism-FTIR studies have been used to investigate the binding of AmB to lipid membranes. acs.org
UV-Visible and Circular Dichroism (CD) Spectroscopy: The conjugated polyene backbone of Amphotericin B gives it distinct spectral properties that are sensitive to its local environment and aggregation state. acs.org UV-Visible and CD spectroscopy are used to monitor the incorporation of AmB into liposomal bilayers and to study its aggregation behavior. acs.org
Fluorescence Spectroscopy: Fluorescence-based assays are employed to study the formation of ion-permeable channels by AmB. acs.org Changes in the fluorescence of encapsulated pH-sensitive probes can be used to monitor the leakage of ions across the membrane. acs.org Atomic force microscopy (AFM) combined with fluorescence lifetime imaging microscopy (FLIM) has been used to visualize the formation of intramembrane clusters and pores. acs.org
| Spectroscopic Technique | Information Obtained | Key Findings |
|---|---|---|
| Solid-State NMR | 3D structure of AmB assemblies in membranes. | Revealed a stable seven-molecule oligomer forming an ion channel. nih.gov |
| FTIR Spectroscopy | Conformation and orientation of AmB in bilayers. | Provides insights into the molecular organization of AmB upon membrane binding. acs.org |
| UV-Visible and CD Spectroscopy | AmB aggregation state and incorporation into membranes. | Spectral shifts indicate changes in the molecular organization of AmB within the lipid environment. acs.org |
| Fluorescence Spectroscopy | Ion channel formation and membrane permeability. | Demonstrates the ability of AmB to form pores and induce leakage from liposomes. acs.org |
Electronic Absorption and Circular Dichroism
Electronic absorption and circular dichroism (CD) are powerful spectroscopic methods used to study the aggregation state of Amphotericin B (AmB) in various environments. The aggregation of AmB is a critical factor influencing its activity and toxicity.
In aqueous solutions, the electronic absorption and CD spectra of AmB exhibit features characteristic of aggregated molecules. Monomeric AmB has a negligible CD signal in the region of its main absorption band, whereas the self-associated form of AmB presents an intense dichroic doublet centered around 340 nm. asm.org This spectral signature, known as an exciton couplet, arises from the interaction of the chromophores of adjacent AmB molecules within an aggregate.
Studies using CD spectroscopy have demonstrated that the aggregation of AmB is highly dependent on the solvent environment and drug concentration. For instance, in dimethylsulfoxide (DMSO), AmB exists primarily as a monomer at low concentrations (10⁻⁴ M and below) but forms stable dimers at higher concentrations (5x10⁻³ M to 10⁻² M). nih.gov In contrast, a mixture of DMSO and ethanol can maintain the antibiotic in its monomeric form regardless of concentration. nih.gov The nature of the solvent, such as the anions in ionic liquids, can also significantly impact the formation and type of AmB aggregates observed. nih.gov
The interaction of AmB with lipid membranes and their components, such as sterols, has also been extensively investigated using CD. These studies monitor the changes in the AmB CD spectrum upon interaction with liposomes. The spectral changes indicate that AmB can exist in multiple forms depending on factors like the cholesterol content of the vesicles and the time elapsed after mixing.
| Condition | AmB State | Spectroscopic Observation |
| Aqueous Solution | Aggregated | Intense dichroic doublet in CD spectrum (~340 nm). asm.org |
| Low Concentration DMSO (<10⁻⁴ M) | Monomeric | Negligible CD signal. nih.gov |
| High Concentration DMSO (>5x10⁻³ M) | Dimeric | Stable CD signal indicating dimer formation. nih.gov |
| Interaction with Sterol-containing Liposomes | Multiple Forms | Changes in CD spectral parameters. |
Steady-State and Time-Resolved Fluorescence Spectroscopy
Fluorescence spectroscopy, in both steady-state and time-resolved modes, provides dynamic insights into the molecular organization and interactions of Amphotericin B. The intrinsic fluorescence of AmB allows for the study of its various molecular forms, such as monomers, dimers, and higher-order aggregates, within different environments. nih.gov
Time-resolved fluorescence analysis has identified distinct fluorescence lifetimes corresponding to different AmB aggregation states within lipid monolayers. For example, three distinct lifetimes have been characterized:
τ1 = 0.35 ns: Attributed to small aggregates like tetramers. nih.gov
τ2 = 1.8 ns: Assigned to parallel dimers. nih.gov
τ3 = 6.8 ns: Corresponds to antiparallel dimers. nih.gov
These studies indicate that within a lipid environment, AmB predominantly exists as dimers and small aggregates rather than as monomers. nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM) has been employed to visualize the interaction of AmB with both fungal and human cells. When cells are exposed to AmB, a short fluorescence lifetime component (around 0.56 ns) appears, which is assigned to small aggregated forms of the drug within the cellular environment. nih.gov
Furthermore, fluorescence studies utilizing probes like trimethylammonium diphenylhexatriene (TMA-DPH) have shed light on the drug's mechanism of action on fungal cell membranes. The binding of AmB to the membrane induces energy transfer to the probe, causing an initial decrease in fluorescence. This is followed by an increase in fluorescence intensity, which is interpreted as the formation of membrane pores through the aggregation of AmB-ergosterol complexes.
| Fluorescence Lifetime Component | Assigned AmB Form | Research Finding |
| 0.35 ns | Small Aggregates (e.g., Tetramers) | Identified in lipid monolayer systems. nih.gov |
| 1.8 ns | Parallel Dimers | A major form of AmB organization in membranes. nih.gov |
| 6.8 ns | Antiparallel Dimers | The most abundant dimeric form in monolayers. nih.gov |
| ~0.56 ns | Small Aggregates | Observed in fungal and human cells upon AmB exposure. nih.gov |
Interactions with Other Membrane Components
The biological activity of Amphotericin B is modulated by its interactions with various components of the cell membrane, leading to either enhanced antifungal effects or altered toxicity profiles.
Synergistic Interactions with Other Polyketides (e.g., Gladiolin)
Recent research has identified the polyketide antibiotic gladiolin as a potent potentiator of Amphotericin B, exhibiting strong synergistic activity against various fungal species, including drug-resistant strains. asm.orgnih.gov Gladiolin itself does not display significant antifungal properties but enhances the efficacy of AmB.
The mechanism of this synergy occurs at the fungal membrane interface. asm.orgnih.gov Key findings from biophysical studies include:
Modulation of AmB Binding: Gladiolin interacts with the membrane and modulates the binding of AmB to lipids. asm.orgnih.gov
Accelerated Membrane Disruption: The combination of gladiolin and AmB leads to faster and more significant rearrangements of membrane lipids compared to AmB alone. asm.orgnih.gov
Enhanced Ergosterol Extraction and Pore Formation: This synergistic interaction potentiates both of the proposed mechanisms of AmB action: the extraction of ergosterol from the membrane (evidenced by membrane thinning) and the formation of pores. asm.orgnih.gov
This synergistic relationship offers a promising strategy to improve the therapeutic index of Amphotericin B, potentially allowing for lower, less toxic doses to be used clinically. asm.org
| Interacting Molecule | Type | Mechanism of Synergy with Amphotericin B | Outcome |
| Gladiolin | Polyketide | Modulates AmB-lipid binding, accelerating membrane lipid rearrangement. asm.orgnih.gov | Potentiates ergosterol extraction and pore formation, leading to enhanced antifungal activity. asm.orgnih.gov |
Interaction with Oxidized Sterols (e.g., 7-ketocholesterol)
The interaction of Amphotericin B with oxidized sterols, such as 7-ketocholesterol (7KCh), is an area of interest due to the presence of these sterols in pathological conditions like atherosclerosis and their potential to alter membrane properties. While direct synergistic or antagonistic interaction studies between AmB and 7KCh are not extensively detailed, the known effects of 7KCh on membranes provide a basis for understanding how it might influence AmB's action.
7-ketocholesterol is a major cytotoxic component of oxidized low-density lipoproteins and is known to accumulate in atherosclerotic plaques. nih.gov Its presence can induce significant changes in the lipid metabolism and structural integrity of cell membranes. For instance, 7KCh can lead to the reprogramming of lipid metabolism and enhance the accumulation of cholesteryl esters in cardiac cells.
The action of AmB is highly dependent on the sterol composition and physical state of the membrane. The presence of oxidized sterols could alter membrane fluidity, domain organization, and the availability of cholesterol for interaction with AmB. This alteration of the membrane environment could consequently modify the ability of AmB to bind to the membrane, form pores, and exert its biological effects. The oxidative damage induced by AmB itself can lead to the formation of reactive oxygen species, which in turn can oxidize membrane components like cholesterol, potentially creating a feedback loop that influences the drug's own activity. nih.gov
Future Directions in Amphotericin B Trihydrate Research
Rational Design of Less Toxic Derivatives
A primary goal in Amphotericin B research is the creation of new derivatives with an improved therapeutic index. nih.govillinois.edu Historically, the toxicity of AmB was attributed to its interaction with cholesterol in mammalian cell membranes, mirroring its therapeutic interaction with ergosterol (B1671047) in fungal membranes. patsnap.comnih.gov The long-held model suggested that AmB forms ion channels in the membrane, leading to cell death. sciencedaily.com However, recent research has provided a more nuanced understanding, suggesting that AmB's primary fungicidal action is to act as a "sterol sponge," extracting ergosterol from the fungal membrane. sciencedaily.comresearchgate.net The formation of ion channels is now considered a secondary effect. sciencedaily.com
This updated mechanistic insight has revolutionized the rational design of new AmB analogues. nih.gov The focus has shifted to creating derivatives that selectively bind to ergosterol over cholesterol, thereby decoupling the antifungal activity from host cell toxicity. researchgate.net By modifying the structure of AmB, researchers aim to enhance its affinity for the fungal sterol while minimizing interaction with the mammalian sterol.
One promising approach involves the synthesis of derivatives where specific functional groups on the AmB molecule are altered. For example, the modification of the mycosamine (B1206536) or carboxyl groups has been explored to influence sterol binding and reduce toxicity. nih.govsemanticscholar.org Studies with derivatives like N-methyl-N-D-fructopyranosylamphotericin B methyl ester (MF-AME) have shown that at lower concentrations, the affinity for ergosterol is significantly stronger than for cholesterol, which correlates with its improved selective toxicity. nih.gov This research demonstrates that even subtle chemical modifications can dramatically alter the drug's selectivity and safety profile. nih.gov
| Derivative Example | Design Strategy | Observed Outcome |
| N-methyl-N-D-fructopyranosylamphotericin B methyl ester (MF-AME) | Chemical modification of the parent AmB structure. | Retained most of the antifungal activity with dramatically lower animal toxicity; showed stronger affinity for ergosterol over cholesterol at low concentrations. nih.gov |
| L-histidine methyl ester of Amphotericin B | Attachment of an amino acid ester. | Demonstrated potent antifungal activity equivalent to AmB but with increased safety, partly due to reduced dimerization in solution. semanticscholar.org |
| Amphamide | Undisclosed modification (drug-candidate). | A potential second-generation polyene antibiotic. semanticscholar.org |
Advanced Drug Delivery Systems for Enhanced Efficacy and Reduced Toxicity
To circumvent the toxicity associated with conventional Amphotericin B deoxycholate (AmB-DOC), significant research has focused on developing advanced drug delivery systems (DDSs). mdpi.comulisboa.pt These systems aim to alter the drug's pharmacokinetics, improve its solubility, and selectively target fungal cells, thereby reducing exposure to host tissues like the kidneys. mdpi.comnih.gov
Lipid-based formulations have been the most successful, with three commercially available products: Amphotericin B lipid complex (ABLC), Amphotericin B colloidal dispersion (ABCD), and Liposomal Amphotericin B (L-AmB). mdpi.com These formulations encapsulate AmB within lipid structures, which reduces the amount of free drug in circulation that can bind to mammalian cell membranes. patsnap.com
Beyond these established systems, nanotechnology-based DDSs represent a promising frontier. mdpi.comnih.gov These include a variety of nanoparticles (NPs) that offer advantages such as protecting the encapsulated drug from degradation, increasing its residence time in the body, and enabling targeted delivery. nih.gov
Examples of Investigational Drug Delivery Systems:
Polymeric Nanoparticles: Systems like pegylated polylactide coglycolide copolymer nanoparticles are being explored for oral formulation of AmB. wikipedia.org
Nanoemulsions and Nanosuspensions: These formulations can improve the solubility and bioavailability of AmB. nih.govwikipedia.org
Solid Lipid Nanoparticles (SLNs): These are lipid-based carriers that are solid at room temperature and can offer controlled drug release. mdpi.comwikipedia.org
Metal-based Nanoparticles: Iron oxide nanoparticles loaded with AmB have been investigated as a potential delivery vehicle. nih.gov
These advanced systems hold the potential to not only reduce the severe side effects of AmB but also to enable new routes of administration, such as oral delivery, which would be a major breakthrough in antifungal therapy. mdpi.comwikipedia.org
Elucidation of Remaining Unclear Mechanisms
Despite being in clinical use for over 60 years, the precise mechanisms of action of Amphotericin B are not fully understood. nih.gov While the interaction with ergosterol is central to its antifungal effect, several aspects remain unclear and are active areas of investigation. nih.govpatsnap.com
The classical model posits that AmB molecules integrate into the fungal membrane and assemble into pores or channels, leading to the leakage of vital intracellular ions like K+, causing cell death. nih.govwikipedia.orgdrugbank.com However, the exact process of how these pores are formed and how AmB monomers enter the membrane is still debated. nih.gov Two hypothetical pathways have been proposed: a sequential mechanism where AmB monomers first enter the membrane and then form complexes, and a one-step mechanism where pre-formed AmB complexes on the membrane surface insert themselves into the bilayer. nih.gov
More recent findings have challenged the primacy of the pore-formation model, suggesting that AmB's main fungicidal mechanism is its ability to bind and extract ergosterol from the membrane like a sponge, leading to membrane disruption without necessarily forming stable pores. researchgate.net This "sterol sponge" model provides a new framework for understanding both the efficacy and toxicity of the drug. sciencedaily.com
Furthermore, evidence suggests that AmB induces oxidative stress within the fungal cell by promoting the production of reactive oxygen species (ROS). nih.govwikipedia.org This oxidative damage is thought to contribute to its fungicidal effect, but the extent of its contribution and the exact mechanisms involved are not fully elucidated. wikipedia.orgasm.org Additionally, AmB is known to have immunomodulatory effects, stimulating the host's immune response, which may aid in clearing the infection. patsnap.com The pathways underlying these immune effects are another area of ongoing research. patsnap.com
Novel Approaches for Overcoming Resistance
Although resistance to Amphotericin B is relatively rare compared to other antifungal classes, it can occur and poses a significant clinical challenge. nih.govmdpi.com Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. The primary mechanism of resistance involves a reduction in the ergosterol content of the fungal cell membrane, which is the drug's main target. mdpi.comresearchgate.net This can happen through mutations in the genes involved in the ergosterol biosynthesis pathway. researchgate.net Other resistance mechanisms include alterations in the fungal cell wall composition that may impede drug access to the membrane, and adaptations in the cell's stress response pathways. mdpi.com
Novel therapeutic approaches are being investigated to combat these resistance mechanisms. This includes the development of new antifungal agents that are effective against resistant strains. For example, novel azole derivatives like VT-1161 (Oteseconazole) and VT-1129 have shown activity against Candida species that are resistant to both azoles and echinocandins. mdpi.com While these are not polyenes, their development highlights the broader strategy of creating new classes of drugs to bypass existing resistance.
Another approach is to identify compounds that can restore the susceptibility of resistant fungi to AmB. This could involve targeting the specific pathways that lead to resistance. Given the limited number of antifungal drug classes available, strategies that can preserve the utility of established drugs like AmB are of high importance. asm.orgnih.gov
Combination Therapies and Potentiation Strategies
Combining Amphotericin B with other agents is a key strategy to enhance its efficacy, reduce the required dose to minimize toxicity, and potentially overcome resistance. frontiersin.orgmdpi.com The classic example of this approach is the combination of AmB with flucytosine for the treatment of cryptococcal meningitis. nih.govnih.gov AmB is thought to increase the permeability of the fungal cell membrane, allowing greater entry of flucytosine into the cell, leading to a synergistic effect. wikipedia.orgnih.gov
Research is actively exploring combinations of AmB with other established antifungals as well as with drugs that are not primarily antifungal agents. frontiersin.org Such "potentiating" agents may work through various mechanisms, such as inhibiting fungal stress responses or disrupting other cellular processes, thereby making the fungus more susceptible to AmB.
For instance, the immunomodulatory drug fingolimod (B1672674) (FTY720) has been shown to synergistically potentiate the efficacy of AmB against Candida albicans. frontiersin.org The combination leads to a hyperaccumulation of reactive oxygen species in the fungal cells, making them more vulnerable. frontiersin.org Similarly, combining AmB with the antibiotic colistin (B93849) has shown synergistic activity against common Candida species in vitro. mdpi.com Another study demonstrated that ent-hardwickiic acid, a natural compound, could be combined with lower, less toxic concentrations of AmB to achieve a potent fungicidal effect against resistant Candida strains. mdpi.com
These potentiation strategies offer a promising path to optimize the use of Amphotericin B, making it a safer and more effective option in the face of challenging fungal infections and emerging resistance. frontiersin.orgmdpi.com
Q & A
Q. What standardized in vitro assays are recommended to evaluate Amphotericin B’s antifungal activity, and how should they be validated?
Use broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs). Validate results by correlating MICs with membrane potential changes (e.g., K⁺ leakage in KCl-loaded liposomes) via spectrophotometry or fluorimetry. Include positive controls (e.g., known antifungal agents) and assess inter-laboratory reproducibility by adhering to ISO 20776-1 validation protocols .
Q. How should researchers quantify Amphotericin B in complex biological matrices during pharmacokinetic studies?
Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 405 nm) or LC-MS/MS for enhanced specificity. Validate methods per ICH Q2(R1) guidelines, including linearity (1–50 µg/mL), recovery rates (>90%), and stability under storage conditions (-80°C). For spectrophotometric quantification, apply quality-by-design (QbD) principles using fractional factorial designs to optimize parameters like pH and reagent concentration .
Q. What are the critical storage conditions for Amphotericin B trihydrate to maintain stability in research settings?
Store lyophilized powder at -20°C for ≤3 years or in solvent (e.g., DMSO) at -80°C for ≤1 year. Avoid repeated freeze-thaw cycles. Monitor degradation via HPLC, particularly for aggregates or oxidation products, and validate stability using accelerated thermal stress tests (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize Amphotericin B formulations for enhanced solubility and reduced toxicity?
Apply central composite designs (CCD) to variables like polymer ratios (e.g., Carbopol 971P and HPMC K15M) and drug loading. Use Design-Expert® Software to model interactions and predict optimal desirability values (e.g., particle size <200 nm, encapsulation efficiency >85%). Validate through in vitro release studies (e.g., dialysis membrane method) and cytotoxicity assays on mammalian cell lines .
Q. What experimental strategies resolve discrepancies in Amphotericin B’s efficacy between in vitro and in vivo models of fungal infections?
Conduct parallel studies comparing in vitro MICs with in vivo survival rates in murine models (e.g., Aspergillus CNS infection). Adjust for pharmacokinetic factors (e.g., protein binding, renal clearance) using allometric scaling. Employ PK/PD modeling to correlate drug exposure (AUC/MIC) with outcomes. Address solubility limitations by testing liposomal or nanoparticle formulations .
Q. How do membrane lipid composition and ergosterol content influence Amphotericin B’s pore-forming activity across diverse fungal species?
Use artificial lipid bilayers with controlled ergosterol concentrations (0–50 mol%) to measure ion leakage via patch-clamp electrophysiology. Compare results with live-cell imaging of Candida albicans vs. Cryptococcus neoformans. Validate findings using ergosterol biosynthesis inhibitors (e.g., azoles) to modulate membrane composition .
Q. What methodologies validate the bioequivalence of novel Amphotericin B formulations (e.g., liposomal vs. conventional) in preclinical research?
Follow FDA draft guidance for liposomal Amphotericin B, including comparative in vivo efficacy (e.g., survival rates in Plasmodium berghei-infected mice) and bioanalytical equivalence (AUC₀–₂₄, Cmax). Use non-compartmental analysis for pharmacokinetics and histopathology to assess toxicity differences. Include statistical equivalence testing (90% CI within 80–125%) .
Contradiction Analysis and Methodological Pitfalls
Q. How should researchers address conflicting data on Amphotericin B’s pro-apoptotic effects in mammalian vs. parasitic cells?
Replicate experiments under standardized conditions (e.g., serum-free media, matched cell densities). Use flow cytometry with Annexin V/PI staining to quantify apoptosis. Compare results across multiple cell lines (e.g., human renal cells vs. Leishmania promastigotes). Consider dose-dependent effects (0.05–0.1 mM) and validate via RNA-seq to identify differential apoptotic pathway activation .
Data Presentation and Reproducibility
Q. What are the minimum reporting requirements for Amphotericin B studies to ensure reproducibility?
Include detailed methods for:
- Formulation : Polymer ratios, solvent systems, and lyophilization protocols.
- Assays : MIC testing conditions (media, incubation time), instrumentation parameters (e.g., spectrophotometer wavelength).
- Statistics : Software (e.g., Design-Expert®), model selection (e.g., ANOVA for factorial designs), and raw data availability. Adhere to Beilstein Journal guidelines for supplementary material submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
